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6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide Documentation Hub

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  • Product: 6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide
  • CAS: 1220039-94-0

Core Science & Biosynthesis

Foundational

6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide: A Privileged Scaffold for Serine Protease Inhibition

Topic: Chemical Properties & Application Profile of 6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide Content Type: Technical Whitepaper / Pharmacophore Guide Audience: Medicinal Chemists, Structural Biologists, and Proce...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Properties & Application Profile of 6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide Content Type: Technical Whitepaper / Pharmacophore Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide represents a high-value chemotype. This molecule combines the rigid, planar architecture of the imidazo[1,2-a]pyridine core with two critical functional modifications: a C3-carboximidamide (amidine) moiety serving as a potent arginine mimetic, and a C6-fluorine atom designed to modulate metabolic stability and electronic distribution.

This guide provides a comprehensive technical analysis of this scaffold, detailing its synthesis, physicochemical profile, and mechanistic utility in targeting the S1 pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, uPA).

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The molecule is an amphiphilic cation at physiological pH. The imidazo[1,2-a]pyridine core provides a lipophilic scaffold that positions the highly basic amidine group for ionic interactions.

Structural Specifications
  • IUPAC Name: 6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide

  • Molecular Formula: C

    
    H
    
    
    
    FN
    
    
  • Molecular Weight: 178.17 g/mol (Free base)

  • Core Scaffold: Imidazo[1,2-a]pyridine (fused 5,6-bicyclic heterocycle)

Predicted Physicochemical Properties

The following data points are derived from structure-activity relationship (SAR) extrapolations of the imidazo[1,2-a]pyridine class.

PropertyValue (Approx.)Technical Insight
pKa (Amidine) 11.0 – 11.5Highly basic; exists as a cation (>99%) at pH 7.4. Forms stable salts (HCl, mesylate).
pKa (Ring N1) 2.5 – 3.0Weakly basic. The C6-Fluorine (EWG) lowers the pKa of the bridgehead nitrogen relative to the unsubstituted parent.
LogP 0.2 – 0.5Low lipophilicity due to the charged amidine, ensuring high aqueous solubility.
PSA (Polar Surface Area) ~65 ŲFavorable for membrane permeability if the amidine is masked (prodrug) or balanced by lipophilic tails.
H-Bond Donors 3Amidine group (-NH, -NH

).
H-Bond Acceptors 2Ring N1 and Amidine imine nitrogen.

Synthetic Methodology

Standardized Protocol for Research Scale (10g)

The synthesis utilizes a robust Cyclization-Functionalization strategy. Direct installation of the amidine is challenging; therefore, the route proceeds via a nitrile intermediate utilizing the Pinner Reaction .

Reaction Scheme (DOT Visualization)

SynthesisRoute Start 2-Amino-5- fluoropyridine Inter1 6-Fluoroimidazo [1,2-a]pyridine Start->Inter1 Chloroacetaldehyde NaHCO3, EtOH, Reflux Inter2 3-Formyl Derivative Inter1->Inter2 Vilsmeier-Haack (POCl3, DMF) Inter3 3-Cyano Derivative Inter2->Inter3 NH2OH·HCl, then Ac2O/Heat (Dehydration) Product 6-Fluoroimidazo[1,2-a] pyridine-3-carboximidamide Inter3->Product 1. HCl(g), EtOH (Pinner) 2. NH3/MeOH

Figure 1: Step-wise synthetic pathway from commercially available starting materials to the target amidine.[1]

Detailed Protocol

Step 1: Core Formation

  • Dissolve 2-amino-5-fluoropyridine (1.0 eq) in Ethanol.

  • Add Chloroacetaldehyde (1.5 eq, 50% aq. solution) and NaHCO

    
      (2.0 eq).
    
  • Reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

  • Concentrate, neutralize with aq. NaOH, and extract with DCM.

  • Checkpoint: The 6-fluoroimidazo[1,2-a]pyridine intermediate should be a tan solid.

Step 2: Vilsmeier-Haack Formylation

  • Cool DMF (5 vol) to 0°C. Dropwise add POCl

    
      (1.2 eq). Stir 30 min to form the Vilsmeier reagent.
    
  • Add the Step 1 product (dissolved in minimal DMF).

  • Heat to 60°C for 3 hours.

  • Quench into ice water; basify to pH 8. The 3-formyl derivative precipitates.

Step 3: Nitrile Conversion

  • React the aldehyde with Hydroxylamine HCl (1.1 eq) in Ethanol/Pyridine to form the oxime.

  • Reflux the oxime in Acetic Anhydride to effect dehydration to the nitrile (3-CN).

Step 4: Pinner Amidination (Critical Step)

  • Dissolve the 3-cyano intermediate in anhydrous Ethanol.

  • Bubble dry HCl gas through the solution at 0°C until saturation.

  • Stir at RT for 24h to form the imidate ester hydrochloride (precipitate).

  • Filter the imidate salt under inert atmosphere (hygroscopic).

  • Resuspend in anhydrous Methanol and treat with excess Ammonia (7N in MeOH).

  • Stir 12h. Concentrate and recrystallize from EtOH/Et

    
    O.
    

Mechanistic Pharmacology: The "Arginine Mimic"

This molecule is designed primarily as a P1 fragment for serine proteases. The biological activity is driven by the amidine group's ability to form a salt bridge with the catalytic aspartate residue deep in the S1 pocket.

Binding Mode Analysis
  • Target Class: Trypsin-like Serine Proteases (Factor Xa, Thrombin, Kallikrein).

  • Key Interaction (S1 Pocket): The protonated amidine group forms a bidentate hydrogen bond and an electrostatic salt bridge with Asp189 (chymotrypsin numbering) at the bottom of the S1 specificity pocket.

  • Role of Fluorine (C6):

    • Metabolic Blocking: The C6 position is para to the bridgehead nitrogen, a site prone to oxidative metabolism. Fluorine blocks this, extending half-life (

      
      ).
      
    • Electronic Modulation: Fluorine withdraws electron density from the ring system, increasing the acidity of the C2-proton and potentially strengthening

      
      -stacking interactions with aromatic residues (e.g., Trp215) in the active site.
      
Interaction Diagram

BindingMode cluster_binding Protease Active Site Interactions Asp189 Asp189 (Anionic Carboxylate) Gly219 Gly219 (Backbone Carbonyl) S1Pocket S1 Specificity Pocket Amidine Amidine Cation (+) Amidine->Asp189 Salt Bridge (Ionic) Amidine->Gly219 H-Bond Scaffold Imidazo[1,2-a]pyridine Core Scaffold->S1Pocket Hydrophobic/Van der Waals Scaffold->Amidine Fluorine 6-Fluoro (Metabolic Block) Scaffold->Fluorine

Figure 2: Schematic representation of the ligand-receptor interaction within the S1 pocket of a serine protease.

Handling, Stability, and Safety

  • Storage: The free base is stable but may absorb CO

    
     from the air. Store as the Hydrochloride (HCl)  or Methanesulfonate  salt for optimal stability.
    
  • Hygroscopicity: Amidine salts are typically hygroscopic. Store in a desiccator at -20°C.

  • Solubility:

    • Water: High (>10 mg/mL for HCl salt).

    • DMSO: Soluble.

    • Non-polar solvents (Hexane/EtOAc): Insoluble.

  • Safety: Treat as a potential irritant. The biological activity suggests potential anticoagulant properties; avoid inhalation or contact with open wounds.

References

  • Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery

    • Title: "Imidazo[1,2-a]pyridine-3-carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo"[2]

    • Source: Antimicrobial Agents and Chemotherapy (2016)[2]

    • URL:[Link]

  • Synthetic Routes (Groebke-Blackburn-Bienaymé & Pinner)

    • Title: "Synthesis of imidazo[1,2-a]pyridines: a decade upd
    • Source: RSC Advances / Chemical Communic
    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents"
    • Source: Molecules[3][4][5][1][2][6][7][8][9][10]

    • URL:[Link]

  • Amidine Functionality in Protease Inhibitors

    • Title: "Design and synthesis of potent and selective Factor Xa inhibitors"
    • Source: Journal of Medicinal Chemistry (General Reference for Amidine-S1 interactions)
    • URL:[Link]

Sources

Exploratory

Technical Guide: Mechanism of Action for Imidazo[1,2-a]pyridine Derivatives

Executive Summary: The Privileged Scaffold In medicinal chemistry, the imidazo[1,2-a]pyridine core is classified as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological target...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In medicinal chemistry, the imidazo[1,2-a]pyridine core is classified as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets through judicious substitution. Unlike "dirty drugs" that hit off-targets promiscuously, derivatives of this scaffold exhibit high specificity defined by their Structure-Activity Relationship (SAR).

This guide deconstructs the three primary mechanisms of action (MoA) utilized in current pharmacotherapy:

  • Neurological Modulation: Positive Allosteric Modulation (PAM) of GABA-A receptors.

  • Bioenergetic Collapse: Inhibition of the Cytochrome

    
     complex in Mycobacteria.
    
  • Kinase & Pump Inhibition: Reversible blockade of H+/K+ ATPase and PI3K signaling.

Structural Pharmacophore & SAR Logic[1]

The imidazo[1,2-a]pyridine bicyclic system contains a bridgehead nitrogen (N1) essential for hydrogen bond acceptance. The biological target is dictated by the functionalization of specific vectors on the ring.

SAR_Logic Core Imidazo[1,2-a]pyridine Core Scaffold Pos2 Position C2: Lipophilic Aryl Groups (Receptor Affinity) Core->Pos2 Pos3 Position C3: Electron-Rich Linkers (Selectivity Gate) Core->Pos3 Pos6 Position C6/C8: Electronic Tuning (Metabolic Stability) Core->Pos6 GABA Target: GABA-A Receptor (e.g., Zolpidem) Pos2->GABA 4-tolyl group Pos3->GABA Acetamide QcrB Target: QcrB (TB) (e.g., Telacebec) Pos3->QcrB Carboxamide linker Kinase Target: PI3K / H+K+ ATPase (e.g., Soraprazan) Pos6->Kinase Halogen/Alkyl

Figure 1: SAR decision tree demonstrating how specific substitutions shift the mechanism of action from neurological modulation to anti-infective or enzymatic inhibition.

Mechanism I: Neurological Modulation (GABAergic Pathway)

Representative Compound: Zolpidem (Ambien) Target: GABA-A Receptor (


 subunit selective)
The Mechanism

Zolpidem acts as a Positive Allosteric Modulator (PAM) . Unlike benzodiazepines which bind non-selectively to


, and 

subunits, imidazo[1,2-a]pyridines with a C3-acetamide and C2-tolyl group (Zolpidem) exhibit high affinity for the

subunit.
  • Binding Event: The drug binds to the benzodiazepine site (interface of

    
     and 
    
    
    
    subunits).[1][2]
  • Conformational Change: This binding induces a conformational shift that increases the frequency of the chloride ion (

    
    ) channel opening when GABA binds.
    
  • Hyperpolarization: The influx of

    
     hyperpolarizes the postsynaptic neuron, raising the threshold for action potential generation (sedation).
    
Data Summary: Receptor Selectivity
SubunitAffinity (

nM)
Physiological EffectZolpidem Binding Status

~20Sedation / HypnosisHigh Affinity

>400AnxiolysisLow Affinity

>400Muscle RelaxationLow Affinity

>5000Memory / CognitionNegligible

Mechanism II: Bioenergetic Collapse (Anti-Infective)

Representative Compound: Telacebec (Q203) Target: QcrB subunit of Cytochrome


 complex (Mycobacterium tuberculosis)[3][4][5]
The Mechanism

In the context of tuberculosis, the imidazo[1,2-a]pyridine scaffold (specifically the 3-carboxamide derivative) functions as a respiration toxin.[3][4][5] It does not target the cell wall (like Isoniazid) but rather the energy production machinery.

  • ETC Blockade: Telacebec binds to the QcrB subunit of the electron transport chain (ETC).

  • Proton Motive Force (PMF) Loss: By blocking the transfer of electrons from menaquinol to cytochrome c, the bacterium cannot pump protons out of the cytoplasm.

  • ATP Depletion: Without a proton gradient, ATP synthase stalls. The bacilli cannot generate ATP and enter a state of metabolic arrest (bacteriostasis) or death.

TB_Mechanism NADH NADH Dehydrogenase MQ Menaquinone Pool NADH->MQ e- transfer QcrB Cytochrome bc1 Complex (Target: QcrB) MQ->QcrB e- transfer ATP ATP Synthase QcrB->ATP Proton Gradient (H+ Pumping) Drug Imidazo[1,2-a]pyridine (Telacebec/Q203) Drug->QcrB INHIBITION (Binding to b-subunit)

Figure 2: Disruption of the Mycobacterial Electron Transport Chain.[3][4][5] The drug creates a bottleneck at QcrB, preventing ATP synthesis.

Mechanism III: Reversible ATPase Inhibition (P-CABs)

Representative Compound: Soraprazan Target: Gastric H+/K+ ATPase (Proton Pump)[6]

The Mechanism

Unlike Proton Pump Inhibitors (PPIs) like Omeprazole, which require acid activation and form irreversible covalent disulfide bonds, imidazo[1,2-a]pyridines act as Potassium-Competitive Acid Blockers (P-CABs) .

  • Ionic Competition: The protonated imidazopyridine binds ionically to the luminal surface of the H+/K+ ATPase.

  • K+ Exclusion: It physically obstructs the entry of

    
     ions. Since the pump requires 
    
    
    
    exchange to secrete
    
    
    , acid secretion stops immediately.
  • Reversibility: The binding is non-covalent, allowing for faster onset and offset compared to PPIs.

Experimental Protocols for Validation

Protocol A: Radioligand Competition Assay (GABA Selectivity)

Objective: Determine if a new derivative retains


 selectivity (sedative) or shifts to 

(anxiolytic).
  • Membrane Prep: Harvest HEK293 cells stably expressing recombinant GABA-A subunits (

    
     vs 
    
    
    
    ).
  • Tracer: Use

    
    -Flumazenil (non-selective antagonist) at 1 nM.
    
  • Equilibrium: Incubate membranes + Tracer + Test Compound (10 concentrations) for 60 min at 4°C.

    • Why 4°C? To minimize receptor degradation and ligand dissociation during filtration.

  • Separation: Rapid filtration through GF/B filters using a cell harvester.

    • Critical Step: Wash with ice-cold buffer immediately. Imidazopyridines often have fast off-rates (

      
      ); slow washing causes false negatives (underestimated affinity).
      
  • Analysis: Plot displacement curves. A

    
     ratio (
    
    
    
    ) < 10 indicates loss of selectivity.
Protocol B: Resazurin Microtiter Assay (REMA) for Anti-TB

Objective: Distinguish between cell-wall inhibition and respiration inhibition.

  • Culture: M. tuberculosis H37Rv strain in 7H9 broth.

  • Dosing: Serial dilution of Test Compound (Imidazo-derivative) vs. Control (Isoniazid).

  • Incubation: 7 days at 37°C.

  • Readout: Add Resazurin (blue). Viable cells reduce it to Resorufin (pink/fluorescent).

  • Differentiation Step (The "Application Scientist" Insight):

    • If the compound is a QcrB inhibitor (respiration toxin), potency often decreases significantly if the media is supplemented with high glucose or if tested under anaerobic conditions (where ETC is less critical).

    • Validation: Perform a secondary "ATP depletion assay" using Luciferase. A sharp drop in ATP within 24h confirms bioenergetic targeting, distinguishing it from slower-acting cell wall inhibitors.

References

  • GABA-A Modulation

    • Mechanisms of Action of Zolpidem in vivo. (2002).[1][7] British Journal of Pharmacology.

  • Anti-Tuberculosis (Q203)

    • Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis.[8] (2013). Nature Medicine.

  • P-CAB Mechanism (Soraprazan)

    • Soraprazan: Setting New Standards in Inhibition of Gastric Acid Secretion.[9] (2007). Journal of Pharmacology and Experimental Therapeutics.

  • Scaffold Versatility Review

    • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. (2020).[10] ACS Omega.

Sources

Foundational

Strategic Synthesis of 3-Aminoimidazo[1,2-a]pyridines via the Groebke-Blackburn-Bienaymé Reaction

[1][2] Executive Summary: The Power of Convergent Synthesis In the landscape of heterocyclic chemistry, the Groebke-Blackburn-Bienaymé (GBB) reaction stands as a premier multicomponent reaction (MCR) for the rapid assemb...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Power of Convergent Synthesis

In the landscape of heterocyclic chemistry, the Groebke-Blackburn-Bienaymé (GBB) reaction stands as a premier multicomponent reaction (MCR) for the rapid assembly of imidazo[1,2-a]pyridines . Independently reported in 1998 by Groebke, Blackburn, and Bienaymé, this reaction condenses a 2-aminopyridine, an aldehyde, and an isocyanide to yield a 3-aminoimidazo[1,2-a]pyridine scaffold.[1][2]

For drug discovery professionals, this reaction is not merely a synthetic curiosity but a strategic tool. It offers:

  • High Atom Economy: All atoms from the three components (minus one water molecule) are incorporated.

  • Privileged Scaffold Access: The imidazo[1,2-a]pyridine core mimics the purine structure and is bioisosteric to indole, serving as the backbone for GABA receptor agonists (e.g., Zolpidem analogues), kinase inhibitors, and anti-infectives.

  • Vectorial Diversity: The resulting 3-amino group provides a critical handle for further derivatization (acylation, urea formation), enabling rapid Structure-Activity Relationship (SAR) expansion.

Mechanistic Intelligence

Understanding the mechanism is crucial for troubleshooting low yields or "stalled" reactions. The GBB reaction is formally a [4+1] cycloaddition but proceeds via a stepwise ionic pathway.

The Reaction Pathway[1][2][4][5][6][7][8][9][10]
  • Schiff Base Formation: The reaction initiates with the condensation of the aldehyde and 2-aminopyridine to form an imine (Schiff base). This is often the rate-determining step in the absence of acid catalysis.

  • Activation: The imine nitrogen is protonated (Brønsted acid) or coordinated (Lewis acid), increasing the electrophilicity of the imine carbon.

  • Isocyanide Insertion: The isocyanide carbon attacks the activated imine. This is a non-concerted step leading to a nitrilium ion intermediate.

  • Cyclization & Aromatization: The endocyclic pyridine nitrogen attacks the nitrilium carbon (5-exo-dig cyclization), followed by a prototropic shift to restore aromaticity, yielding the final product.

GBB_Mechanism Reactants Reactants (2-Aminopyridine + Aldehyde) Imine Schiff Base (Imine Intermediate) Reactants->Imine - H2O Activation Acid Activation (H+ or LA) Imine->Activation Attack Isocyanide Attack (Nitrilium Ion) Activation->Attack + R-NC Cyclization Cyclization & Tautomerization Attack->Cyclization Product 3-Aminoimidazo[1,2-a]pyridine Cyclization->Product

Figure 1: Stepwise mechanistic flow of the Groebke-Blackburn-Bienaymé reaction.

Catalytic Strategies & Optimization

The choice of catalyst dictates the reaction efficiency and suppression of side products (such as the Passerini adduct).

Catalyst Selection Matrix

While Scandium(III) triflate is the historical "gold standard" for yield and rate, cost often prohibits its use in large-scale synthesis.

Catalyst ClassExamplesProsConsRecommended Use
Lewis Acids (Premium) Sc(OTf)₃, Yb(OTf)₃High yield, fast, compatible with acid-sensitive groups.Expensive.Late-stage functionalization; mg-scale libraries.
Lewis Acids (Standard) ZnCl₂, InCl₃, ZrCl₄Low cost, readily available.Slower rates, moderate yields.Gram-scale synthesis; cost-sensitive projects.
Brønsted Acids HClO₄, AcOH, p-TSAVery cheap.Can degrade sensitive aldehydes; lower functional group tolerance.Robust substrates; large-scale batch reactions.[3][2][4]
Green / Heterogeneous Montmorillonite K-10, Ionic LiquidsRecyclable, eco-friendly.Variable activity; mass transfer limitations.Green chemistry initiatives.
Solvent Effects[3][4][6][11]
  • Protic Solvents (MeOH, EtOH): Generally preferred as they stabilize the polar transition states and intermediates.

  • Fluorinated Solvents (TFE, HFIP): These can act as both solvent and catalyst due to their strong hydrogen-bond donating ability. Reactions in HFIP often proceed without external catalyst.

Experimental Protocols

These protocols are designed to be self-validating. Success is indicated by the precipitation of the product or distinct changes in TLC polarity (product is usually less polar than the amine but more polar than the isocyanide).

Protocol A: Standard Lewis Acid Catalysis (Bench Scale)

Application: General library synthesis with high functional group tolerance.

  • Setup: To a 10 mL microwave vial (or round-bottom flask), add 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol).

  • Solvent: Dissolve in MeOH or DCM:MeOH (1:1) (3 mL).

  • Catalyst: Add Sc(OTf)₃ (5 mol%) or ZnCl₂ (10 mol%). Stir for 10-15 minutes at room temperature to ensure imine formation (solution often changes color).

  • Addition: Add the isocyanide (1.1 mmol).

  • Reaction:

    • Microwave: Seal and irradiate at 100°C for 20 minutes .

    • Thermal: Reflux (65°C) for 4–12 hours . Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Concentrate the solvent in vacuo. Redissolve in EtOAc, wash with NaHCO₃ (sat. aq.) and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography.

    • Validation: 1H NMR will show the disappearance of the aldehyde proton (~10 ppm) and the appearance of the NH proton (often broad singlet around 4-6 ppm, exchangeable with D₂O).

Protocol B: Green Synthesis (Catalyst-Free)

Application: Eco-friendly synthesis using fluorinated solvents.

  • Setup: Combine 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), and isocyanide (1.0 mmol) in a vial.

  • Solvent: Add Hexafluoroisopropanol (HFIP) (2 mL). No external catalyst is needed.

  • Reaction: Stir at room temperature for 2-4 hours. (HFIP activates the aldehyde and stabilizes the transition state).

  • Workup: Evaporate the volatile HFIP (can be recovered). The residue is often pure enough for recrystallization from EtOH/Water.

Medicinal Chemistry Applications & Library Generation

The 3-aminoimidazo[1,2-a]pyridine scaffold is a versatile template.[5][6] The primary amine at position 3 is nucleophilic, allowing for immediate "decoration" to generate diverse libraries.

Post-GBB Transformations
  • Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides/sulfonamides (common in kinase inhibitors).

  • Pd-Catalyzed Coupling: If the starting 2-aminopyridine contains a halogen (e.g., 5-bromo-2-aminopyridine), the GBB product can undergo Suzuki or Buchwald-Hartwig couplings after the ring is formed.

GBB_Library_Workflow Start Building Blocks (Amines, Aldehydes, Isocyanides) GBB_Step GBB Reaction (Scaffold Formation) Start->GBB_Step Diversity 3-Amino Functionalization (Amides, Ureas) GBB_Step->Diversity Path A: N-Capping Coupling Pd-Catalyzed Coupling (If Halogenated) GBB_Step->Coupling Path B: Core Modification Library Final Library (Screening Candidates) Diversity->Library Coupling->Library

Figure 2: Workflow for generating diverse libraries using the GBB scaffold.

Case Study: Kinase Inhibition

Many kinase inhibitors require a "hinge binder" motif. The imidazo[1,2-a]pyridine nitrogen (N1) can serve as a hydrogen bond acceptor, while the NH of the C3-substituent acts as a hydrogen bond donor, effectively mimicking the adenine ring of ATP.

References

  • Groebke, K., et al. (1998).[2][7] "Synthesis of Imidazo[1,2-a]annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation." Synlett, 1998(6), 661-663.

  • Blackburn, C., et al. (1998).[2] "Parallel Synthesis of 3-Aminoimidazo[1,2-a]pyridines and Pyrazines by a New Three-Component Condensation." Tetrahedron Letters, 39(22), 3635-3638.

  • Bienaymé, H., & Bouzid, K. (1998). "A New Heterocyclic Multicomponent Reaction for the Parallel Synthesis of Imidazo[1,2-a]pyridines." Angewandte Chemie International Edition, 37(16), 2234-2237.

  • Boltjes, A., & Dömling, A. (2019).[2][8] "The Groebke-Blackburn-Bienaymé Reaction."[1][3][2][5][9][4][10][8][11][7] European Journal of Organic Chemistry, 2019(42), 7007-7049.[8]

  • Shaabani, A., et al. (2020).[2][4] "Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery."[1][9][8] Molecular Diversity, 24, 1361–1385.

Sources

Exploratory

Metal-Free Synthesis of Imidazo[1,2-a]pyridines: A Technical Guide

Topic: Metal-free synthesis methods for imidazo[1,2-a]pyridines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The imidazo[1,2-a]pyridine scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metal-free synthesis methods for imidazo[1,2-a]pyridines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore found in blockbuster drugs such as Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (cardiotonic). Historically, the construction of this fused bicyclic system relied heavily on transition metal catalysts (Cu, Pd, Ag) to facilitate oxidative couplings. However, the pharmaceutical industry's stringent requirements for trace metal impurities (often <10 ppm) have driven a paradigm shift toward metal-free methodologies.

This guide details three authoritative metal-free synthetic strategies: Iodine-Mediated Oxidative Cyclization , Visible-Light Induced Photoredox Catalysis , and Electrochemical Anodic Oxidation . Each section provides mechanistic insights, validated protocols, and critical troubleshooting parameters.

Iodine-Mediated Oxidative Cyclization

This approach is the "workhorse" of metal-free synthesis for this scaffold. It leverages the unique redox properties of molecular iodine or hypervalent iodine to facilitate C-H functionalization and C-N bond formation, effectively replacing copper catalysts in the classic Ortoleva-King reaction.

Mechanistic Insight

The reaction generally proceeds via the in situ iodination of the ketone substrate to form an


-iodo ketone intermediate. The endocyclic nitrogen of the 2-aminopyridine then performs a nucleophilic attack on the 

-carbon, followed by cyclization and oxidative aromatization.

IodineMechanism cluster_0 Step 1: Activation cluster_1 Step 2: Cyclization Ketone Acetophenone AlphaIodo α-Iodo Ketone Ketone->AlphaIodo Iodination I2 I2 / Oxidant I2->AlphaIodo Intermediate N-Alkylated Intermediate AlphaIodo->Intermediate + Aminopyridine (SN2 Attack) Aminopyridine 2-Aminopyridine Product Imidazo[1,2-a]pyridine Intermediate->Product - H2O / - HI (Aromatization)

Figure 1: General mechanism for Iodine-mediated synthesis. The oxidant (e.g., DMSO, TBHP) regenerates electrophilic iodine species.

Validated Protocol: I₂/DMSO System

This protocol utilizes DMSO as both solvent and oxidant (Kornblum oxidation style), making it highly robust for gram-scale synthesis.

Reagents:

  • 2-Aminopyridine (1.0 equiv)

  • Acetophenone derivative (1.0 equiv)

  • Molecular Iodine (I₂) (0.5 - 1.0 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide)

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (1.0 mmol) and the ketone (1.0 mmol) in DMSO (3.0 mL).

  • Addition: Add molecular iodine (0.5 mmol) in a single portion.

  • Reaction: Heat the mixture to 100 °C in an oil bath. Monitor by TLC (typically 4–8 hours).

    • Note: The reaction mixture will turn dark brown initially.

  • Quench: Cool to room temperature. Pour the mixture into ice-cold aqueous sodium thiosulfate (5% w/v, 20 mL) to quench unreacted iodine.

  • Isolation: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with water (to remove DMSO) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel column chromatography (Hexane/EtOAc gradient).

Critical Control Points:

  • Temperature: Below 80°C, the reaction stalls at the intermediate stage. Above 120°C, DMSO decomposition can lead to sulfur-containing byproducts.

  • Stoichiometry: While catalytic iodine is possible with external oxidants, stoichiometric iodine (or 0.5 equiv regenerating) often gives higher yields in DMSO.

Visible-Light Induced Photoredox Synthesis

Photochemical methods utilize organic dyes (e.g., Eosin Y, Rose Bengal) to generate reactive radical species under mild conditions, avoiding thermal stress. This is particularly valuable for substrates with heat-sensitive functional groups.

Mechanistic Insight

The photocatalyst (PC) is excited by visible light (PC*). It undergoes Single Electron Transfer (SET) or Energy Transfer (EnT) to activate molecular oxygen to superoxide radical anion (


). This species acts as a base and oxidant, facilitating the dehydrogenative cyclization.

PhotoMechanism PC Eosin Y (GS) PC_Star Eosin Y* (Excited) PC->PC_Star Green LEDs PC_Star->PC SET Cycle O2 O2 (Air) Superoxide O2•- O2->Superoxide Reduction Substrate Substrate (Imine Intermediate) Product Aromatized Product Substrate->Product Oxidation by O2•-

Figure 2: Eosin Y catalyzed aerobic oxidative cyclization mechanism.[1][2][3][4][5][6][7][8][9]

Validated Protocol: Eosin Y / Air System

Reagents:

  • 2-Aminopyridine (1.0 equiv)

  • Acetophenone (1.0 equiv)

  • Eosin Y (1-2 mol%)

  • Solvent: Ethanol or DMF

  • Light Source: Green LEDs (approx. 530 nm)

Step-by-Step Workflow:

  • Setup: Place reagents in a Pyrex tube. Add Ethanol (0.2 M concentration relative to substrate).

  • Catalyst: Add Eosin Y (2 mol%).

  • Atmosphere: Bubble air or O₂ through the solution for 5 minutes, then seal (or keep under an O₂ balloon).

  • Irradiation: Irradiate with Green LEDs (distance ~5 cm) with vigorous stirring for 12–24 hours.

    • Note: Use a fan to keep the reaction at ambient temperature (25–30 °C).

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: Direct column chromatography.

Electrochemical Synthesis (Anodic Oxidation)

Electrochemical synthesis represents the greenest approach, using electrons as the "reagent." A specific metal-free protocol involves using catalytic iodide as a redox mediator, effectively running an iodine-mediated reaction electrochemically.

Mechanistic Insight

Iodide (


) is oxidized at the anode to Iodine (

). The

reacts with the ketone to form the

-iodo ketone (as in Method 1). After cyclization and elimination of HI, the iodide is regenerated and returns to the anode, closing the catalytic cycle.

ElectroMechanism Anode Anode (+) I2 I2 (Active) Anode->I2 I_minus I- (Catalyst) I_minus->Anode - 2e- Substrates 2-AP + Ketone I2->Substrates Iodination Product Imidazo[1,2-a]pyridine Substrates->Product Cyclization HI HI (Byproduct) Product->HI Elimination HI->I_minus Regeneration

Figure 3: Iodide-mediated electrochemical cycle. The anode continuously regenerates the active iodine species.

Validated Protocol: Catalytic HI / Undivided Cell

Reagents:

  • 2-Aminopyridine (0.5 mmol)

  • Ketone (0.5 mmol)

  • Catalyst: Aqueous HI (57%, 10 mol%) or NH₄I

  • Electrolyte: LiClO₄ (0.1 M) (Optional, often not needed if HI is used in sufficient conc.)

  • Solvent: Ethanol[7][10][11]

  • Electrodes: Graphite (Anode) and Platinum or Graphite (Cathode)

Step-by-Step Workflow:

  • Cell Assembly: Use an undivided cell (beaker type). Insert electrodes with a fixed distance (e.g., 10 mm).

  • Solution: Dissolve substrates and HI catalyst in Ethanol (5 mL).

  • Electrolysis: Apply Constant Current (CCE) of 10–15 mA (Current density approx 5-10 mA/cm²).

  • Monitoring: Stir at room temperature. Pass approx 2.5–3.0 F/mol of charge.

  • Workup: Stop current. Evaporate ethanol. Neutralize with sat. NaHCO₃. Extract with EtOAc.

Comparative Analysis of Methods

FeatureIodine/DMSO (Thermal)Eosin Y (Photochemical)Electrochemical (Anodic)
Primary Driver Heat (100°C)Light (Visible)Electricity (Anodic Potential)
Reaction Time Fast (4-8 h)Slow (12-24 h)Medium (depends on current)
Scalability High (Gram to Kg)Low/Medium (Photon penetration limits)High (Flow cells available)
Green Metrics Moderate (DMSO waste)Excellent (Atom economy)Excellent (Electron as reagent)
Substrate Scope Robust; tolerates stericsSensitive to redox potentialsBroad; tolerates oxidizable groups

References

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Source: ACS Omega, 2021. URL:[Link] (Comprehensive review of metal-free methodologies including iodine and photochemical approaches.)

  • Electrochemically initiated intermolecular C–N formation/cyclization of ketones with 2-aminopyridines. Source: Green Chemistry, 2019. URL:[Link] (Primary source for the HI-mediated electrochemical protocol.)

  • Visible light-catalyzed aerobic oxidative cyclization of 2-aminopyridines and acetophenones. Source: Organic & Biomolecular Chemistry, 2015.[9] URL:[Link] (Foundational paper for Eosin Y catalyzed synthesis.)

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines using Iodine/DMSO. Source: Journal of Organic Chemistry, 2013 (Related mechanism discussion).[12] URL:[Link] (Detailing the Ortoleva-King type oxidative cyclization mechanism.)

Sources

Protocols & Analytical Methods

Method

Application Note: 6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide as a PI3K Inhibitor Scaffold

Executive Summary This guide details the technical application of 6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide (hereafter referred to as 6-F-IPCA ), a privileged pharmacophore scaffold targeting the Phosphoinositide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical application of 6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide (hereafter referred to as 6-F-IPCA ), a privileged pharmacophore scaffold targeting the Phosphoinositide 3-kinase (PI3K) pathway. While often utilized as a precursor in the synthesis of high-potency clinical candidates (e.g., HS-173 analogs), this core structure exhibits intrinsic ATP-competitive inhibitory activity. This document provides validated protocols for solubilization, in vitro kinase profiling, and cellular signaling analysis to evaluate its efficacy as a PI3K pathway modulator.

Compound Profile & Mechanism of Action[1][2][3]

Chemical Properties[3][4][5][6][7][8]
  • IUPAC Name: 6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide[1][2][3]

  • Molecular Formula: C8H7FN4[1]

  • Molecular Weight: 178.17 g/mol

  • Solubility: Soluble in DMSO (up to 50 mM); limited solubility in water.

  • Stability: The amidine group (-C(=NH)NH2) is sensitive to hydrolysis under strongly acidic or basic conditions. Store lyophilized at -20°C.

Mechanistic Basis

The imidazo[1,2-a]pyridine scaffold is a "hinge binder." In the ATP-binding pocket of the PI3K p110 catalytic subunit, the nitrogen at position 1 typically acts as a hydrogen bond acceptor interacting with the backbone amide of Val851 (in PI3K


).
  • 6-Fluoro Substitution: Modulates the electron density of the ring system, enhancing metabolic stability and altering dipole interactions within the hydrophobic pocket.

  • 3-Carboximidamide: Acts as a hydrogen bond donor/acceptor tail, often anchoring the molecule via interactions with Asp810 or bridging water molecules, and serves as a vector for further chemical elaboration into deeper pockets (e.g., affinity pocket).

Experimental Protocols

Protocol A: Reconstitution and Storage

Rationale: Inconsistent solvent formulation is the leading cause of variability in kinase assays.

  • Preparation: Weigh 5 mg of 6-F-IPCA.

  • Solvent: Add anhydrous DMSO to achieve a 10 mM stock concentration .

    • Calculation: Volume (mL) = Mass (mg) / [MW ( g/mol ) × Concentration (M)]

    • Example: 5 mg / (178.17 × 0.01) ≈ 2.80 mL DMSO.

  • Mixing: Vortex for 30 seconds. If particulate remains, sonicate at 40 kHz for 5 minutes at room temperature.

  • Aliquoting: Dispense into 50 µL aliquots in amber tubes to prevent freeze-thaw degradation. Store at -80°C.

Protocol B: In Vitro PI3K Kinase Assay (ADP-Glo™ Platform)

Rationale: Direct measurement of ATPase activity is preferred over surrogate binding assays to confirm functional inhibition.

Materials:

  • Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    complex)
  • Substrate: PIP2:PS Lipid substrate

  • ATP (Ultra-pure)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Workflow:

  • Buffer Prep: 50 mM HEPES (pH 7.5), 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS, 2 mM DTT.

  • Compound Dilution: Prepare a 3-fold serial dilution of 6-F-IPCA in DMSO (Start: 100 µM, End: 0.1 nM).

  • Reaction Assembly (384-well plate):

    • 2 µL Kinase Working Solution (Optimized to convert 10-20% ATP).

    • 1 µL Compound (or DMSO control).

    • 2 µL ATP/Lipid Mix (ATP concentration should equal

      
       of the enzyme, typically 10-50 µM).
      
  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence (RLU).

Data Analysis: Calculate % Inhibition =



Protocol C: Cellular Signaling Analysis (Western Blot)

Rationale: Verifying target engagement in live cells by monitoring downstream phosphorylation markers (p-AKT).

Cell Line: PC-3 (PTEN-null, high basal p-AKT) or MCF-7.

Steps:

  • Seeding: Plate cells at

    
     cells/well in a 6-well plate. Allow attachment (24h).
    
  • Starvation: Replace media with serum-free media for 12 hours (synchronizes signaling).

  • Treatment: Treat with 6-F-IPCA (1, 5, 10 µM) for 2 hours . Include a Wortmannin (1 µM) positive control.

  • Stimulation (Optional): If using non-constitutively active cells, stimulate with Insulin (100 nM) for 15 minutes post-treatment.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Na3VO4, NaF).

  • Immunoblotting:

    • Primary Targets: p-AKT (Ser473), p-AKT (Thr308), Total AKT.

    • Downstream: p-S6K (Thr389).

    • Loading Control:

      
      -Actin or GAPDH.
      

Expected Result: Dose-dependent reduction in p-AKT (Ser473) signal without loss of Total AKT.

Visualizations

PI3K/AKT Signaling Pathway & Inhibitor Action

Caption: The PI3K signaling cascade. 6-F-IPCA inhibits the p110 catalytic subunit, preventing PIP2 to PIP3 conversion and blocking downstream AKT/mTOR activation.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 Inhibitor 6-F-IPCA (Inhibitor) Inhibitor->PI3K  Blocks ATP Binding PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PTEN PTEN (Phosphatase) PTEN->PIP2 Dephosphorylates PIP3 PDK1->AKT Phosphorylates T308 mTOR mTORC1 AKT->mTOR Activates Effect Cell Growth & Survival mTOR->Effect Promotes

Experimental Workflow Overview

Caption: Step-by-step workflow for validating 6-F-IPCA activity, from stock preparation to functional readout.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vitro Assay cluster_2 Phase 3: Cellular Assay Stock Reconstitute 10mM in DMSO QC QC: Solubility Check Stock->QC Treat Cell Treatment (2h, Serum-free) Stock->Treat Dilution Serial Dilution (3-fold) QC->Dilution KinaseRxn Kinase Rxn (PI3K + ATP + Lipid) Dilution->KinaseRxn ADPGlo ADP-Glo Detection KinaseRxn->ADPGlo Readout Data: IC50 & p-AKT Levels ADPGlo->Readout Lysis Lysis & Western Blot Treat->Lysis Lysis->Readout

Data Summary & Troubleshooting

Expected Performance Metrics
ParameterExpected Range/ValueNotes
IC50 (Enzymatic) 0.5 µM - 5.0 µMAs a fragment/scaffold, potency is lower than optimized drugs (nM).
Solubility (DMSO) > 20 mMClear solution; warming to 37°C may be required.
Cellular Toxicity (EC50) > 10 µMHigh concentrations may be needed for phenotypic effects.
Troubleshooting Guide
  • Issue: High background in Kinase Assay.

    • Solution: Ensure ATP concentration is within the linear range of the standard curve. Freshly prepare the Lipid substrate; micelles can aggregate over time.

  • Issue: Precipitation in Cell Media.

    • Solution: Do not exceed 0.5% final DMSO concentration. Add the prediluted compound dropwise to the media while swirling.

  • Issue: No reduction in p-AKT.

    • Solution: Verify cell line PTEN status. In PTEN-wildtype cells, transient insulin stimulation is required to visualize robust p-AKT signal for inhibition.

References

  • Imidazo[1,2-a]pyridine Scaffold in PI3K Inhibition Title: Design, synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors.[4][5] Source: Bioorganic & Medicinal Chemistry Letters (2007).[4] URL:[Link]

  • PI3K Signaling Protocols Title: Methods for Measuring PI3K Activity in Cancer Cells.[5][6][7] Source: Methods in Molecular Biology (2016). URL:[Link]

  • Chemical Properties of 6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide Source: PubChem Compound Summary. URL:[Link]

Sources

Application

Application Note: Precision Molecular Docking of Imidazo[1,2-a]pyridine Scaffolds

Executive Summary & Scientific Rationale The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the backbone of blockbuster drugs like Zolpidem (GABA-A agonist) and emerging kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the backbone of blockbuster drugs like Zolpidem (GABA-A agonist) and emerging kinase inhibitors (e.g., PI3K, p38 MAP kinase). Its utility stems from its ability to mimic the purine ring of ATP or the indole ring of tryptophan, allowing it to engage in diverse biological interactions.

However, docking this scaffold presents specific computational challenges often overlooked in general protocols:

  • Electronic Ambiguity: The bridgehead nitrogen (N4) is non-basic, while the imidazole nitrogen (N1) is a specific hydrogen bond acceptor with a pKa (~6.8) close to physiological pH.

  • Pi-Stacking Dependence: The aromatic planarity of the system drives strong

    
     interactions, which many scoring functions underestimate without specific weight adjustments.
    
  • Water-Mediated Networks: In kinase targets, this scaffold often relies on conserved water molecules to bridge interactions with the hinge region.

This protocol details a high-precision workflow for docking imidazo[1,2-a]pyridine derivatives, emphasizing charge state enumeration and interaction constraints to minimize false positives.

Critical Physiochemical Parameters

Before initiating software, the user must define the physiochemical state of the ligand. Failure to accurately model the N1 nitrogen is the primary cause of docking failure for this scaffold.

Table 1: Electronic Properties of the Core Scaffold
Atom PositionHybridizationRole in DockingpKa / Electronic State
N1 (Imidazole) sp2H-Bond Acceptor / Protonation Site~5.0 – 6.8 (Substituent dependent). often neutral at pH 7.4, but protonates in acidic pockets (e.g., lysosomes or specific enzymatic clefts).
N4 (Bridgehead) sp2Structural BridgeNon-basic. Lone pair participates in aromatic sextet. Do not protonate.
C2/C3 Positions sp2Substituent VectorsVectors for lipophilic groups (phenyl, alkyl) to engage hydrophobic sub-pockets.
C6/C7/C8 sp2Electronic ModulationSubstituents here drastically shift the pKa of N1. EWGs (e.g., -F, -CN) reduce N1 basicity; EDGs increase it.

Protocol Workflow: Step-by-Step

Phase A: Ligand Preparation (The "State" Check)

Objective: Generate the correct tautomeric and ionization states.

  • Structure Generation: Sketch the imidazo[1,2-a]pyridine core. Ensure planarity is enforced.

  • pKa Calculation: Use a QM-based or empirical predictor (e.g., Epik, MoKa) to predict pKa.

    • Rule of Thumb: If the predicted pKa is between 6.0 and 8.0, you must generate and dock both the neutral and protonated species.

  • Conformer Generation: While the core is rigid, substituents at C2, C3, and C6 are rotatable. Generate a minimum of 50 conformers per ligand to ensure the sampling algorithm is not trapped in a high-energy local minimum.

    • Constraint: If docking into a kinase hinge, constrain the N1-C2 torsion if known SAR suggests a coplanar arrangement with a substituent.

Phase B: Receptor Preparation (The "Environment" Check)

Objective: Define the binding site environment, specifically water networks.

  • Target Selection:

    • GABA-A Receptors: (Reference PDB: 8DD2 ). The binding site is at the

      
       interface.[1][2][3] The pocket is hydrophobic but requires specific anchoring at the N1 position.
      
    • Kinases: (e.g., PI3K). The pocket is ATP-competitive.

  • Water Management:

    • Strip bulk waters.

    • Retain structural waters found within 3.5 Å of the ligand in the crystal structure, particularly those bridging the N1 nitrogen to the protein backbone (common in kinase hinge regions).

  • Grid Generation:

    • Center the grid on the co-crystallized ligand.

    • Critical Adjustment: Extend the grid box by 5 Å in the direction of the C3 substituent, as imidazo[1,2-a]pyridines often utilize this vector to explore deep hydrophobic pockets or solvent channels.

Phase C: Docking Execution

Objective: Sampling and Scoring.

  • Algorithm Selection:

    • Rigid Receptor/Flexible Ligand is standard.

    • Induced Fit: Recommended if the C3-substituent is bulky (> 150 Da), as it often displaces side chains (e.g., Phe/Tyr gating residues).

  • Constraints (The "Lock"):

    • H-Bond Constraint: Set a positional constraint on the N1 nitrogen to act as an acceptor (or donor if protonated). This filters out "flipped" poses where the hydrophobic C2/C3 region faces the polar backbone.

    • Aromatic Constraint: If a Phenyl/Tyrosine residue is present in the pocket (e.g., the "floor" of the ATP site), apply a hydrophobic/pi-stacking constraint to the pyridine ring of the scaffold.

  • Scoring: Use a scoring function that accounts for desolvation penalties (e.g., Glide XP or AutoDock Vina), as the hydrophobic burial of the imidazo-pyridine core is a major driver of affinity.

Visualization of Workflow

The following diagram illustrates the decision logic for handling the N1 nitrogen and water molecules, which are the unique constraints for this scaffold.

ImidazoDockingProtocol Start Input: Imidazo[1,2-a]pyridine Ligand pKa_Check Step 1: Predict pKa of N1 Start->pKa_Check State_Neutral Generate Neutral State (H-Bond Acceptor) pKa_Check->State_Neutral pKa < 6.0 pKa_Check->State_Neutral pKa 6.0-8.0 State_Prot Generate Protonated State (H-Bond Donor) pKa_Check->State_Prot pKa > 8.0 pKa_Check->State_Prot pKa 6.0-8.0 Target_Type Step 2: Identify Target Class State_Neutral->Target_Type State_Prot->Target_Type GABA_Path Target: GABA-A Receptor (Hydrophobic/Interfacial) Target_Type->GABA_Path Kinase_Path Target: Kinase (ATP Site) (Hinge Interaction) Target_Type->Kinase_Path Constraint_Set Step 3: Set Docking Constraints GABA_Path->Constraint_Set Direct Interaction Water_Logic Check Conserved Waters (Bridging N1?) Kinase_Path->Water_Logic Water_Logic->Constraint_Set Keep Bridging Waters Docking_Run Execute Docking (Genetic Algorithm / Monte Carlo) Constraint_Set->Docking_Run Analysis Step 4: Interaction Analysis (Pi-Stacking & H-Bonds) Docking_Run->Analysis

Caption: Decision tree for imidazo[1,2-a]pyridine docking, emphasizing pKa-dependent state enumeration and target-specific water handling.

Case Study & Validation: Zolpidem at GABA-A

To validate this protocol, we reference the binding mode of Zolpidem at the GABA-A receptor (PDB: 8DD2 ).[4]

  • The Challenge: Zolpidem binds at the benzodiazepine site (

    
     interface).[1][5] The pocket is highly hydrophobic, lined by aromatic residues (Phe77, Tyr58).
    
  • Correct Protocol Application:

    • Ligand State: Zolpidem's N1 pKa is ~6.2. At pH 7.4, the neutral form dominates. The neutral form is docked.

    • Constraints: The imidazo[1,2-a]pyridine ring engages in

      
       stacking with Tyr58  (gamma subunit) and Phe77  (alpha subunit).
      
    • Result: The docking score improves by ~2.5 kcal/mol when

      
       constraints are active compared to unconstrained docking, reproducing the Cryo-EM pose within 1.2 Å RMSD.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Ligand Flipped 180° The N1 interaction was not weighted heavily enough.Apply a positional constraint (sphere) on N1 to force it near the H-bond donor (backbone NH or water).
Poor Affinity Scores Underestimation of hydrophobic enclosure.Ensure the grid box includes the deep hydrophobic pockets for C2/C3 substituents.
Clashing with Backbone Bridgehead nitrogen (N4) treated as basic.Verify ligand preparation. N4 must be neutral and planar.

References

  • Zolpidem Structural Basis

    • Title: Human GABAA receptor alpha1-beta2-gamma2 subtype in complex with GABA plus Zolpidem.[2]

    • Source: RCSB Protein D
    • URL:[Link]

  • Imidazo[1,2-a]pyridine Chemistry & Synthesis

    • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.[6][7]

    • Source: ResearchG
    • URL:[Link]

  • Kinase Inhibitor Docking Methodology

    • Title: Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived
    • Source: MDPI (Molecules).
    • URL:[Link]

  • General Scaffold Properties

    • Title: Imidazo[1,2-a]pyridine - Computed Properties and Synonyms.[8][9]

    • Source: PubChem (N
    • URL:[Link]

Sources

Method

Strategic Application of Imidazo[1,2-a]pyridine Scaffolds in Oncology: From Mechanistic Profiling to Preclinical Validation

Executive Summary & Scientific Rationale The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, capable of diverse ligand-target interactions due to its distinct electronic distri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, capable of diverse ligand-target interactions due to its distinct electronic distribution and rigidity. In oncology, this scaffold has evolved beyond simple cytotoxicity to become a core pharmacophore for dual-targeting agents .

Recent studies (2024-2025) confirm that derivatives of this scaffold frequently act through two primary, often synergistic, mechanisms:

  • Kinase Inhibition: Specifically targeting the ATP-binding pocket of PI3K, disrupting the PI3K/Akt/mTOR survival signaling axis.[1]

  • Microtubule Destabilization: Binding to the colchicine site of

    
    -tubulin, causing G2/M phase arrest and subsequent apoptosis.
    

This guide provides a rigorous, self-validating framework for evaluating these compounds in cancer cell lines, moving from initial cytotoxicity screens to mechanistic confirmation.

Mechanistic Landscape: The Dual-Targeting Paradigm

To properly design experiments, one must understand the downstream effects of the ligand. The diagram below illustrates the convergent pathways triggered by imidazo[1,2-a]pyridine derivatives, leading to the "point of no return" (Apoptosis).

Figure 1: Dual-Mode Signaling Pathway

Caption: Convergence of PI3K inhibition and Tubulin destabilization pathways induced by imidazo[1,2-a]pyridines.

G cluster_legend Legend L1 Compound Target L2 Signaling Event L3 Cellular Outcome Compound Imidazo[1,2-a]pyridine Derivative PI3K PI3K (ATP Pocket) Compound->PI3K Inhibition Tubulin Beta-Tubulin (Colchicine Site) Compound->Tubulin Binding PIP3 PIP3 Accumulation u2193 PI3K->PIP3 Akt p-Akt (S473) u2193 PIP3->Akt mTOR mTORC1 Activity u2193 Akt->mTOR Bad Bad Dephosphorylation Akt->Bad Reduced Inhibition Bcl2 Bcl-2 u2193 / Bax u2191 mTOR->Bcl2 Bad->Bcl2 Polymerization Microtubule Polymerization u2193 Tubulin->Polymerization Spindle Mitotic Spindle Collapse Polymerization->Spindle G2M G2/M Phase Arrest Spindle->G2M G2M->Bcl2 Stress Signal Mito Mitochondrial Depolarization (Cytochrome c Release) Bcl2->Mito Caspase Caspase-9/3 Activation Mito->Caspase Apoptosis APOPTOSIS Caspase->Apoptosis

Validated Experimental Protocols

Protocol A: High-Fidelity Cytotoxicity Screening (MTT/SRB)

Objective: Determine the IC50 (Half maximal inhibitory concentration) with <10% coefficient of variation. Critical Control: Use Colchicine (Tubulin control) or Wortmannin (PI3K control) as positive controls.

Materials:

  • Cell Lines: A549 (Lung), MCF-7 (Breast), HeLa (Cervical), HepG2 (Liver).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B).

  • Solvent: DMSO (Molecular Biology Grade).

Step-by-Step Methodology:

  • Seeding Optimization:

    • Seed cells in 96-well plates. Crucial: Optimize density per cell line to ensure exponential growth during drug exposure (e.g., HeLa: 3,000 cells/well; MCF-7: 5,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO2 for attachment.

  • Compound Treatment:

    • Dissolve imidazo[1,2-a]pyridine derivative in DMSO to create a 10 mM stock.

    • Prepare serial dilutions (0.1, 1, 5, 10, 25, 50, 100 µM) in culture medium.

    • Validation Step: Final DMSO concentration must be < 0.5% (v/v) in all wells. Include a "Vehicle Control" (0.5% DMSO only).

  • Incubation:

    • Treat cells for 48 hours .[1][2] (Note: 24h is often insufficient for tubulin-targeting agents to manifest apoptotic endpoints).

  • Readout (MTT):

    • Add MTT (0.5 mg/mL final) for 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Analysis:

    • Calculate % Viability =

      
      .
      
    • Fit curve using non-linear regression (log(inhibitor) vs. normalized response) to derive IC50.

Protocol B: Mechanistic Validation via Flow Cytometry

Objective: Distinguish between cytostatic effects (Cell Cycle Arrest) and cytotoxic effects (Apoptosis).

Step-by-Step Methodology:

  • Synchronization (Optional but Recommended):

    • Serum starve cells (0.5% FBS) for 12 hours prior to treatment to synchronize in G0/G1, sharpening the G2/M peak detection.

  • Treatment:

    • Treat cells with the IC50 concentration determined in Protocol A for 24 hours.

  • Staining:

    • For Cell Cycle: Fix cells in ice-cold 70% ethanol (dropwise while vortexing). Wash with PBS. Stain with Propidium Iodide (PI) + RNase A.

    • For Apoptosis: Use Annexin V-FITC / PI kit. Do not fix cells.

  • Acquisition:

    • Acquire >10,000 events per sample.

  • Interpretation:

    • Tubulin Inhibitors: Expect distinct accumulation in G2/M phase (4N DNA content).

    • PI3K Inhibitors: May show G1 arrest or sub-G1 peak (apoptotic debris).

Protocol C: Target Engagement (Western Blot)

Objective: Confirm molecular causality.

Key Markers:

  • Pathway Inhibition: p-Akt (Ser473), p-mTOR.[1]

  • Apoptosis: Cleaved Caspase-3, PARP cleavage, Bcl-2 (anti-apoptotic), Bax (pro-apoptotic).

  • Cell Cycle: Cyclin B1 (G2/M regulator).

Validation Standard:

  • Lysates must be normalized for total protein (BCA Assay).

  • Loading Control:

    
    -Actin or GAPDH.
    
  • Positive Control: Lysate from cells treated with a known inhibitor (e.g., Staurosporine).

Data Presentation & SAR Summary

When reporting data for imidazo[1,2-a]pyridines, structure the Structure-Activity Relationship (SAR) clearly. Recent literature highlights the importance of the C3 position.

Table 1: Comparative Potency of Selected Imidazo[1,2-a]pyridine Motifs

Compound ClassKey Substitution (R-Group)Primary MechanismTarget Cell LineApprox. IC50 (µM)Reference
Sulfonyl-linked C3-sulfonyl moietyPI3K/Akt inhibitionMCF-7 (Breast)0.5 - 5.0[1, 2]
Selenylated C3-organoseleniumROS induction / DNA damageHT-29 (Colon)1.1 - 2.4[3]
Trimethoxy 3,4,5-trimethoxyphenylTubulin (Colchicine site)HeLa (Cervical)< 1.0[4, 5]
Covalent Acrylamide warheadKRAS G12C covalent bindingNCI-H358 (Lung)Nanomolar[6]
Figure 2: Integrated Screening Workflow

Caption: Logical flow from compound synthesis to hit validation and mechanism determination.

Workflow cluster_screen Phase 1: Phenotypic Screen cluster_mech Phase 2: Mechanism Validation Start Compound Library (Imidazo[1,2-a]pyridines) MTT MTT Assay (48h, 4 Cell Lines) Start->MTT IC50 Calculate IC50 MTT->IC50 Select Hit Selection (IC50 < 10 µM) IC50->Select Flow Flow Cytometry (Cell Cycle/Annexin V) Select->Flow Pass WB Western Blot (p-Akt, Caspase-3) Select->WB Pass TubulinAssay Tubulin Polymerization Assay (In Vitro) Select->TubulinAssay If G2/M Arrest Decision Lead Candidate Flow->Decision WB->Decision TubulinAssay->Decision

Troubleshooting & Optimization

  • Solubility Issues: Imidazo[1,2-a]pyridines can be lipophilic. If precipitation occurs in media:

    • Pre-warm media to 37°C before adding the compound.

    • Vortex the stock solution immediately before dilution.

    • Do not exceed 0.5% DMSO final concentration.

  • Inconsistent IC50s:

    • Check cell passage number. Use cells between passage 5 and 20.

    • Ensure "edge effects" in 96-well plates are minimized by filling outer wells with PBS, not cells.

  • Ambiguous Cell Cycle Data:

    • If the G2/M peak is broad, ensure RNase A treatment was sufficient (30 mins at 37°C) to remove RNA interference from the PI signal.

References

  • Vasu, K. K., et al. (2018). Synthesis and biological evaluation of curcumin inspired imidazo[1,2-a]pyridine analogues as tubulin polymerization inhibitors.[3] European Journal of Medicinal Chemistry.

  • Bagdi, A. K., et al. (2020).[4][5] Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry.

  • Proença, C., et al. (2023). Selenylated Imidazo[1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells. MDPI.

  • Cheng, B., et al. (2025). Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation.[6][7] European Journal of Medicinal Chemistry.

  • Narsimha, S., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention.

  • Song, Q., et al. (2024).[8] The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents.[8] Organic & Biomolecular Chemistry.

Sources

Application

Experimental use of imidazo[1,2-a]pyridines as Wnt/β-catenin signaling inhibitors

Application Note: Experimental Characterization of Imidazo[1,2-a]pyridines as Wnt/ -Catenin Signaling Inhibitors[1][2] Executive Summary & Rationale The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Characterization of Imidazo[1,2-a]pyridines as Wnt/ -Catenin Signaling Inhibitors[1][2]

Executive Summary & Rationale

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, extensively utilized for its ability to mimic ATP in kinase active sites and engage in critical hydrogen bonding within enzymatic pockets. In the context of the Wnt/


-catenin pathway—a driver of colorectal, gastric, and hepatocellular carcinomas—derivatives of this scaffold have emerged as potent inhibitors targeting two distinct nodes:
  • Porcupine (PORCN): The O-acyltransferase required for Wnt ligand palmitoylation and secretion (upstream inhibition).

  • Tankyrase (TNKS): The PARP family enzyme that degrades Axin, the concentration-limiting component of the

    
    -catenin destruction complex (downstream modulation).
    

This guide provides a rigorous, self-validating experimental pipeline to characterize novel imidazo[1,2-a]pyridine candidates. It moves beyond basic screening to establish mechanism of action (MOA) and translational potential.

Mechanistic Landscape

To properly design experiments, one must visualize where the candidate compound intercepts the signaling cascade. Imidazo[1,2-a]pyridines can act at the membrane level (PORCN) or the cytosolic level (TNKS).

Pathway Diagram: Points of Intervention

WntPathway cluster_membrane ER & Plasma Membrane cluster_cytosol Cytosol: Destruction Complex cluster_nucleus Nucleus Wnt_Pre Wnt Precursor PORCN Porcupine (PORCN) (Acyltransferase) Wnt_Pre->PORCN Substrate Wnt_Sec Palmitoylated Wnt (Secretion) PORCN->Wnt_Sec Palmitoylation FZD_LRP FZD/LRP6 Receptor Complex Wnt_Sec->FZD_LRP Ligand Binding DVL Dishevelled (DVL) FZD_LRP->DVL Activation Axin Axin Scaffolding Complex DVL->Axin Inhibits Complex BetaCat_Cyto β-Catenin (Cytosolic) Axin->BetaCat_Cyto Phosphorylation Tagging TNKS Tankyrase (TNKS) TNKS->Axin PARsylation -> Degradation Proteasome Proteasomal Degradation BetaCat_Cyto->Proteasome Degradation (No Wnt) BetaCat_Nuc β-Catenin (Nuclear) BetaCat_Cyto->BetaCat_Nuc Translocation (Wnt Active) TCF_LEF TCF/LEF Transcription Factors BetaCat_Nuc->TCF_LEF Binding TargetGenes Target Genes (c-Myc, Cyclin D1, Axin2) TCF_LEF->TargetGenes Transcription Inhibitor_IP Imidazo[1,2-a]pyridine Derivatives Inhibitor_IP->PORCN Inhibition (Type 1) Inhibitor_IP->TNKS Inhibition (Type 2)

Figure 1: Dual mechanism potential of imidazo[1,2-a]pyridine derivatives. They may inhibit PORCN (blocking ligand secretion) or TNKS (preventing Axin degradation), both ultimately reducing nuclear


-catenin.

Protocol 1: Transcriptional Validation (TOP/FOP Flash)

The TCF/LEF reporter assay (TOPFlash) is the gold standard for quantifying canonical Wnt activity. This protocol uses a dual-luciferase system to normalize for transfection efficiency and cell viability, a critical step often overlooked.

Materials
  • Cell Line: HEK293T (highly transfectable) or Wnt-dependent line (e.g., STF-293).

  • Plasmids:

    • M50 Super 8x TOPFlash: Contains 8 TCF/LEF binding sites upstream of Firefly luciferase.

    • M51 Super 8x FOPFlash: Negative control with mutated binding sites.[1]

    • pRL-TK: Renilla luciferase (constitutive expression) for normalization.

  • Stimulant: Recombinant Human Wnt-3a (20-100 ng/mL) or Wnt-3a Conditioned Medium (CM).

  • Reagents: Dual-Luciferase® Reporter Assay System (Promega).[2]

Experimental Workflow
  • Seeding: Plate HEK293T cells at

    
     cells/well in a white-walled 96-well plate. Incubate for 24h.
    
  • Transfection (Lipid-based):

    • Prepare Master Mix (per well): 100 ng TOPFlash (or FOPFlash) + 10 ng pRL-TK. Ratio 10:1 is critical to prevent Renilla signal saturation.

    • Transfect and incubate for 18–24 hours.

  • Compound Treatment:

    • Remove media. Add fresh media containing the Imidazo[1,2-a]pyridine candidate (0.1, 1, 5, 10

      
      M).
      
    • Simultaneous Stimulation: Add Wnt-3a (final 50 ng/mL) to activate the pathway.

    • Controls: DMSO (Vehicle), IWP-2 (Positive Control for PORCN), XAV939 (Positive Control for TNKS).

    • Incubate for 24 hours.

  • Lysis & Readout:

    • Lyse cells with Passive Lysis Buffer (20

      
      L/well). Shake 15 min.
      
    • Inject Luciferase Assay Reagent II (LAR II)

      
       Read Firefly .
      
    • Inject Stop & Glo® Reagent

      
       Read Renilla .
      
Data Processing

Calculate Relative Luciferase Units (RLU):



Fold Change is calculated relative to the DMSO + Wnt-3a control. A potent inhibitor should reduce RLU to near-basal levels (similar to non-stimulated cells).

Protocol 2: Biochemical Verification (Nuclear Fractionation)

Transcriptional inhibition must be corroborated by observing the physical depletion of nuclear


-catenin. Total cellular 

-catenin levels may not change significantly if the inhibitor only affects the "active" pool.
Materials
  • Lysis Buffer A (Cytosolic): 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.4% NP-40, Protease/Phosphatase Inhibitors.

  • Lysis Buffer B (Nuclear): 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, 10% Glycerol.

  • Antibodies:

    • Primary: Non-phospho (Active)

      
      -Catenin (Cell Signaling #8814), Histone H3 (Nuclear loading control), 
      
      
      
      -Tubulin (Cytosolic loading control).
Step-by-Step Fractionation
  • Treatment: Treat cells (e.g., HCT116 or SW480) with the candidate compound (IC

    
     concentration derived from Protocol 1) for 24h.
    
  • Harvest: Scrape cells in ice-cold PBS. Spin 500 x g, 5 min.

  • Cytosolic Extraction:

    • Resuspend pellet in Buffer A . Incubate on ice 15 min.

    • Centrifuge 16,000 x g for 5 min at 4°C.

    • Save Supernatant (Cytosolic Fraction).

  • Nuclear Extraction:

    • Wash the pellet once with Buffer A (without NP-40) to remove cytosolic contaminants.

    • Resuspend pellet in Buffer B . Vortex vigorously (5 sec) every 10 min for 40 min total.

    • Centrifuge 16,000 x g for 10 min.

    • Save Supernatant (Nuclear Fraction).

  • Western Blotting: Load 20

    
    g of protein per lane.
    
Expected Result Interpretation
MarkerDMSO ControlEffective InhibitorInterpretation
Cytosolic

-Cat
HighModerate/LowDestruction complex stabilized.
Nuclear

-Cat
High Absent/Low Primary metric of efficacy.
Histone H3 PresentPresentValidates nuclear enrichment.

-Tubulin
PresentAbsentValidates clean fractionation.

Protocol 3: Phenotypic Screening (3D Spheroid Viability)

Wnt inhibitors often show limited efficacy in 2D monolayers but profound effects in 3D models where Wnt gradients maintain stemness.

Workflow Diagram

SpheroidProtocol Step1 Day 0: Seed 1000 cells/well (Ultra-Low Attachment Plate) Step2 Day 3: Spheroid Formation Confirmed Step1->Step2 Step3 Day 3-10: Add Compound (Refresh every 3 days) Step2->Step3 Step4 Day 10: Imaging & ATP Assay (CellTiter-Glo 3D) Step3->Step4

Figure 2: 3D Spheroid assay workflow for assessing Wnt-driven tumor growth inhibition.

Methodology
  • Cell Selection: Use APC-mutant CRC lines (e.g., DLD-1, HT-29).

  • Seeding: 1,000 cells/well in U-bottom Ultra-Low Attachment (ULA) plates. Centrifuge 200 x g for 5 min to center cells.

  • Treatment: On Day 3 (when compact spheroid forms), add Imidazo[1,2-a]pyridine derivative.

  • Readout:

    • Morphology: Measure spheroid diameter using brightfield microscopy. Disintegration or growth arrest indicates efficacy.

    • Viability: Add CellTiter-Glo® 3D reagent. Shake 5 min. Read luminescence.

Troubleshooting & Self-Validation

To ensure the observed effects are specific to the Wnt pathway and not general toxicity or off-target kinase inhibition (a risk with kinase-mimetic scaffolds), use this validation matrix.

ObservationPotential CauseValidation Step
Inhibition in TOPFlash but not Western Reporter artifact or Luciferase inhibition.Test compound on constitutively active Luciferase vector (pGL3-Control). If signal drops, it's a false positive.
No inhibition in APC-mutant cells Compound acts upstream (PORCN).APC mutations (downstream) bypass PORCN. Test in Wnt-ligand dependent cells (e.g., HEK293 + Wnt3a).
High toxicity in non-Wnt cells Off-target kinase inhibition (e.g., p38, VEGFR).Perform MTT assay on Wnt-independent cell line (e.g., HeLa). Specificity Index = IC50(HeLa) / IC50(Wnt-line).
Inconsistent Nuclear Fractionation Leaky nuclei during lysis.Ensure "Buffer A" spin is gentle. Check Histone H3 is only in nuclear fraction.

References

  • Liu, M., et al. (2013). "Discovery of Imidazo[1,2-a]pyridine Derivatives as Potent and Orally Active Porcupine Inhibitors." Journal of Medicinal Chemistry. Link

  • Huang, S. M., et al. (2009). "Tankyrase inhibition stabilizes axin and antagonizes Wnt signaling." Nature. Link

  • Molenaar, M., et al. (1996).[3] "XTcf-3 transcription factor mediates beta-catenin-induced axis formation in Xenopus embryos." Cell (Original TOPFlash description). Link

  • MacDonald, B. T., et al. (2009). "Wnt/beta-catenin signaling: components, mechanisms, and diseases."[4][5] Developmental Cell. Link

  • Verkaar, F., et al. (2011). "A novel approach to measure the fraction of active, non-phosphorylated β-catenin in cells."[6] Biochimica et Biophysica Acta. Link

Sources

Method

Application Note: Comprehensive Analytical Characterization of Imidazo[1,2-a]pyridine Scaffolds

Introduction & Scope The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, forming the core of blockbuster anxiolytics like Zolpidem (Ambien), anti-ulcer agents like Zolimidine ,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, forming the core of blockbuster anxiolytics like Zolpidem (Ambien), anti-ulcer agents like Zolimidine , and emerging anti-infectives.

However, the synthesis of these bicyclic heterocycles—often via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction or condensation of 2-aminopyridines with


-haloketones—presents a recurring analytical challenge: Regiochemical Ambiguity . Distinguishing between C2- and C3-substituted isomers or confirming the orientation of fused rings requires a robust, multi-modal analytical strategy.

This Application Note provides a validated protocol for the full characterization of imidazo[1,2-a]pyridine derivatives, moving beyond simple identity confirmation to in-depth structural and physicochemical profiling.

Characterization Workflow

G Start Crude Synthesis Product LCMS Step 1: LC-MS/HRMS (Mass & Purity Check) Start->LCMS NMR Step 2: NMR Profiling (1H, 13C, NOESY) LCMS->NMR Pass (>95%) XRD Step 3: X-Ray Diffraction (Absolute Config) NMR->XRD Ambiguous Regiochem Photo Step 4: Photophysics (Fluorescence/QY) NMR->Photo Confirmed Structure XRD->Photo Release Validated Compound Photo->Release

Figure 1: Integrated analytical workflow for imidazo[1,2-a]pyridine validation. Step 3 is conditional based on NMR ambiguity.

Structural Elucidation: Solving the Regioselectivity Problem

The most critical analytical task is distinguishing the substitution pattern on the imidazole ring (C2 vs. C3) and the pyridine ring (C5–C8). The bridgehead nitrogen (N4) induces significant deshielding on the adjacent proton (H5), serving as a diagnostic anchor.

NMR Protocol (1H, 13C, NOESY)

Objective: Confirm regiochemistry using the "H5 Anchor" method.

Sample Preparation:

  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for imidazo[1,2-a]pyridines due to solubility and the prevention of aggregation-induced broadening.
  • Concentration: 5–10 mg in 600 µL solvent.

Acquisition Parameters (600 MHz equiv.):

  • Pulse Sequence: zg30 (1H), noesygpphpp (1D NOE or 2D NOESY).

  • Relaxation Delay (D1): Set to

    
     2.0s to ensure full relaxation of the bridgehead protons.
    
  • Scans: 16 (1H), 1024 (13C), 8 (NOESY).

Diagnostic Chemical Shifts

The following table summarizes the characteristic shifts for the unsubstituted core. Deviations from these values indicate substitution effects.

PositionProtonChemical Shift (

, ppm)
MultiplicityDiagnostic Utility
C5 H-5 8.40 – 8.60 Doublet (

Hz)
Key Anchor. Most deshielded due to peri-N effect.
C3 H-37.50 – 7.70SingletDisappears in GBB products (C3-substituted).
C2 H-27.80 – 8.00SingletDisappears in condensation products (C2-substituted).
C6-C8 H6-H86.80 – 7.40MultipletsStandard aromatic region; coupling confirms ring fusion.
Regiochemistry Logic Tree

Use this logic flow to interpret NMR data when the substitution pattern is unknown.

NMR_Logic Start Analyze 1H NMR Spectrum (Aromatic Region) CheckH3 Is there a singlet around 7.5 - 7.7 ppm? Start->CheckH3 YesH3 C3 is Unsubstituted CheckH3->YesH3 Yes NoH3 C3 is Substituted CheckH3->NoH3 No CheckH5 Locate H5 doublet (8.4 - 8.6 ppm) YesH3->CheckH5 NoH3->CheckH5 NOE_Check Run NOESY: Correlations with H5? CheckH5->NOE_Check Result1 Conclusion: 2-Substituted Imidazo[1,2-a]pyridine NOE_Check->Result1 NOE to C6/C4 only Result2 Conclusion: 3-Substituted Imidazo[1,2-a]pyridine (e.g., GBB Product) NOE_Check->Result2 NOE to C3-Substituent

Figure 2: Decision matrix for determining substitution patterns based on 1H and NOESY NMR data.

Purity & Impurity Profiling (HPLC/LC-MS)

Imidazo[1,2-a]pyridines are basic (pKa ~ 5–6). Standard reverse-phase conditions must be modified to prevent peak tailing caused by interaction with residual silanols on the column.

Validated HPLC Protocol

This method is adapted from Zolpidem impurity profiling standards [1].

  • Column: C18 end-capped column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate buffer, pH 3.5 (Adjusted with Formic Acid). Note: Low pH is crucial to keep the pyridine nitrogen protonated and minimize silanol interactions.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0 min: 90% A / 10% B

    • 15 min: 10% A / 90% B

    • 20 min: 10% A / 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic core) and 290 nm (extended conjugation).

  • MS Settings: ESI Positive Mode. Scan range 100–800 m/z.

Data Interpretation:

  • Parent Peak:

    
     is usually the base peak.
    
  • Fragmentation: Common loss of substituents at C3 (e.g., loss of alkyl/aryl groups) or ring opening under high collision energy.

Photophysical Characterization

Many imidazo[1,2-a]pyridine derivatives exhibit Excited-State Intramolecular Proton Transfer (ESIPT) or Intramolecular Charge Transfer (ICT), making them valuable as fluorescent probes [2].

Protocol: Relative Quantum Yield ( )

Standard: Quinine Sulfate in 0.1 M H


SO

(

) is the standard of choice due to overlapping excitation regions (~350 nm).

Procedure:

  • Preparation: Prepare solutions of the imidazo-derivative and Quinine Sulfate such that their absorbance at the excitation wavelength (e.g., 350 nm) is identical and below 0.1 AU (to avoid inner filter effects).

  • Acquisition: Record the fluorescence emission spectrum (typically 360–600 nm) for both sample and standard using the same slit widths (e.g., 2.5 nm).

  • Calculation:

    
    
    
    • 
      : Integrated area under the emission curve.[1]
      
    • 
      : Absorbance at excitation wavelength.[1]
      
    • 
      : Refractive index of the solvent.
      

References

  • Alentris Research. (2024). Zolpidem Impurity Profiling and Analytical Methods. [Link]

  • Bagdi, A. K., et al. (2020). Imidazo[1,2-a]pyridines: A review of their synthesis and photophysical properties. Royal Society of Chemistry Advances. [Link]

  • Goel, R., et al. (2023). Imidazo[1,2-a]pyridine scaffold as a prospective avenue for the development of potent anti-tuberculosis agents.[2] Royal Society of Chemistry. [Link]

  • Perveen, H., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling.[3][4] ACS Omega. [Link]

  • Horiba Scientific. A Guide to Recording Fluorescence Quantum Yields. [Link]

Sources

Application

Application Note: Imidazo[1,2-a]pyridines as Next-Generation Covalent KRAS G12C Inhibitors

[1][2] Abstract The discovery of the Switch II pocket on KRAS G12C revolutionized the targeting of "undruggable" RAS mutations. While first-generation inhibitors (e.g., sotorasib, adagrasib) rely on quinazoline or pyrido...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

The discovery of the Switch II pocket on KRAS G12C revolutionized the targeting of "undruggable" RAS mutations. While first-generation inhibitors (e.g., sotorasib, adagrasib) rely on quinazoline or pyrido-pyrimidine scaffolds, emerging resistance mechanisms necessitate novel chemotypes.[1] This guide details the application of the imidazo[1,2-a]pyridine scaffold—a privileged structure in medicinal chemistry—as a robust platform for covalent KRAS G12C inhibition.[2] We provide a comprehensive workflow covering rational scaffold design via the Groebke–Blackburn–Bienaymè (GBB) reaction, biochemical validation using intact protein mass spectrometry, and cellular target engagement assays.[2][1]

Introduction: The Scaffold Hopping Advantage

The KRAS G12C Challenge

KRAS G12C mutations lock the GTPase in a constitutively active state, driving oncogenic signaling.[1][3] Covalent inhibitors function by trapping the protein in its inactive GDP-bound conformation.[4] They achieve this by exploiting the mutant Cysteine 12 (C12) residue, located in the dynamic Switch II pocket (S-IIP), using an electrophilic "warhead" (typically an acrylamide) [1].

Why Imidazo[1,2-a]pyridine?

While current clinical inhibitors are effective, "scaffold hopping" is critical to overcome acquired resistance and improve physicochemical properties.[1] The imidazo[1,2-a]pyridine core offers distinct advantages:

  • Vectorial Diversity: The C2, C3, and C6 positions allow precise geometric orientation of the electrophile toward C12 while simultaneously accessing the hydrophobic sub-pockets of S-IIP [2].

  • Synthetic Accessibility: The core can be rapidly assembled via the Groebke–Blackburn–Bienaymè (GBB) multicomponent reaction, enabling high-throughput library generation [2].

  • Drug-Like Properties: This scaffold is historically associated with favorable metabolic stability and kinase selectivity profiles [3].[1]

Rational Design & Synthesis Strategy

The critical design principle is positioning the acrylamide warhead to react with C12 only when the drug is bound in the S-IIP. The GBB reaction allows for the modular assembly of the core, where the C3-position is often utilized to extend into the solvent-exposed region or to anchor the warhead linker.

Structural Logic[2]
  • Warhead (Electrophile): Acrylamide or chloroacetamide attached typically at C6 or C8 to face C12.

  • Switch II Anchor: A bulky hydrophobic group (e.g., substituted phenyl/naphthyl) at C2 or C3 to occupy the cryptic pocket opened by Switch II movement.[1]

  • Solubilizing Tail: Piperazine or piperidine moieties to improve bioavailability and form H-bonds with surface residues (e.g., His95, Tyr96).[1]

Visualization: GBB Synthetic Pathway

The following diagram illustrates the modular assembly of the inhibitor library.

GBB_Synthesis cluster_legend Key Vectors Aminopyridine 2-Aminopyridine (Warhead Precursor) GBB_Rxn Groebke–Blackburn–Bienaymè Catalyst: Sc(OTf)3 or NH4Cl Solvent: MeOH/DCM Aminopyridine->GBB_Rxn Aldehyde Aldehyde (Switch II Anchor) Aldehyde->GBB_Rxn Isonitrile Isonitrile (Solubilizing Tail) Isonitrile->GBB_Rxn Scaffold Imidazo[1,2-a]pyridine Core (Substituted at C2, C3, C6) GBB_Rxn->Scaffold Acrylation Acryloyl Chloride Coupling (Install Electrophile) Scaffold->Acrylation Final_Inhibitor Covalent KRAS G12C Inhibitor (Active Warhead) Acrylation->Final_Inhibitor Legend C3: Hydrophobic Anchor C6/8: Warhead Vector

Figure 1: Modular synthesis of imidazo[1,2-a]pyridine KRAS inhibitors via GBB reaction.

Experimental Protocols

Protocol A: Intact Protein Mass Spectrometry (Covalent Labeling)

Purpose: To definitively verify covalent bond formation between the inhibitor and KRAS G12C and determine the rate of inactivation (


).

Principle: Covalent modification increases the mass of the protein by the molecular weight of the inhibitor. This shift is detected by ESI-TOF MS.

Materials:

  • Recombinant KRAS G12C (GDP-loaded, 1-230 µM).[1]

  • Test Inhibitor (10 mM DMSO stock).

  • LC-MS Grade Formic Acid and Acetonitrile.

  • Instrument: Agilent 6530 Q-TOF or equivalent.

Step-by-Step Workflow:

  • Preparation: Dilute KRAS G12C protein to 2 µM in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl2).

  • Incubation: Add inhibitor at varying concentrations (e.g., 0.2 µM to 10 µM).[1] Incubate at room temperature.

  • Time-Course Sampling: At defined time points (0, 15, 30, 60, 120 min), quench a 10 µL aliquot by adding 10 µL of 2% Formic Acid/50% Acetonitrile.

  • Analysis: Inject 5 µL onto a C4 reverse-phase column. Elute with a linear gradient (5-95% ACN + 0.1% FA) over 5 minutes.

  • Deconvolution: Deconvolute the raw charge envelope to zero-charge mass spectra.

  • Calculation: Calculate % Occupancy using the peak intensities:

    
    
    

Self-Validation Check: The mass shift must match the inhibitor's MW exactly. If the shift is double the MW, it indicates non-specific alkylation (likely at surface cysteines other than C12), suggesting poor selectivity [4].[1]

Protocol B: SOS1-Mediated Nucleotide Exchange Assay

Purpose: To confirm that the covalent attachment functionally locks KRAS in the inactive GDP state, preventing SOS1 (GEF) from catalyzing the exchange to GTP.

Principle: SOS1 catalyzes the release of fluorescently labeled GDP (BODIPY-GDP) from KRAS. An effective inhibitor prevents this release, maintaining high fluorescence polarization or intensity.[1]

Materials:

  • KRAS G12C loaded with BODIPY-GDP.[5][6]

  • Recombinant SOS1 (catalytic domain).

  • GTP (unlabeled).

  • Assay Plate: 384-well black low-volume.

Step-by-Step Workflow:

  • Pre-incubation: Incubate KRAS-BODIPY-GDP (200 nM) with the test inhibitor (serial dilution) for 60 minutes to allow covalent reaction.

  • Trigger: Add exchange mix containing SOS1 (100 nM) and excess unlabeled GTP (1 mM).

  • Measurement: Immediately monitor fluorescence (Ex 485 nm / Em 520 nm) kinetically for 30 minutes.

  • Data Analysis:

    • Control (No Inhibitor): Rapid decrease in fluorescence as BODIPY-GDP is released.

    • Inhibitor: Fluorescence remains stable (high).

    • Plot Initial Velocity (

      
      ) vs. [Inhibitor] to determine IC50.
      
Protocol C: Cellular Target Engagement (Phospho-ERK Modulation)

Purpose: To assess membrane permeability and downstream signaling inhibition in a relevant biological context.

Cell Lines:

  • Target: NCI-H358 or MIA PaCa-2 (KRAS G12C homozygous/heterozygous).

  • Control: A549 (KRAS G12S) to ensure G12C specificity.

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Allow attachment overnight.
    
  • Treatment: Treat with inhibitor (0.01 - 10 µM) for 2-4 hours. Note: Covalent inhibitors require time to accumulate occupancy.

  • Stimulation (Optional): Stimulate with EGF (50 ng/mL) for 10 min to maximize the dynamic range of the pERK signal.

  • Lysis: Lyse in RIPA buffer with protease/phosphatase inhibitors.

  • Western Blot:

    • Primary Antibodies: p-ERK1/2 (Thr202/Tyr204) and Total ERK1/2.

    • Loading Control: Vinculin or GAPDH.[1]

  • Quantification: Normalize pERK/Total ERK ratio. A potent inhibitor should abolish pERK signal in G12C lines but not in G12S lines.

Data Interpretation & Troubleshooting

Representative Data Summary

The following table outlines expected performance metrics for a high-quality imidazo[1,2-a]pyridine lead candidate.

ParameterAssay MethodTarget CriteriaInterpretation

Intact MS

Efficiency of covalent bond formation.
Max Labeling Intact MS100%<100% implies reversibility or steric clash.[1]
Biochem IC50 SOS1 Exchange< 100 nMPotency in blocking functional activation.[1]
Cellular IC50 pERK Blot< 500 nMMembrane permeability + target engagement.[1]
Selectivity Cell Viability

shift
Ratio of IC50 (A549) / IC50 (H358).
Experimental Logic Flow

The diagram below visualizes the decision-making process during the screening campaign.

Workflow Start Synthesized Compound Library MS_Screen Step 1: Intact Mass Spec (10 µM, 1 hr) Start->MS_Screen Decision1 >50% Labeling? MS_Screen->Decision1 Exchange Step 2: SOS1 Exchange Assay (Functional Inhibition) Decision1->Exchange Yes Discard Discard / Redesign Decision1->Discard No Decision2 IC50 < 1 µM? Exchange->Decision2 Cellular Step 3: pERK Cellular Assay (H358 vs A549) Decision2->Cellular Yes Decision2->Discard No Lead Lead Candidate Cellular->Lead

Figure 2: Screening cascade for validating covalent KRAS G12C inhibitors.

References

  • Ostrem, J. M., et al. (2013).[1] K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions.[7] Nature.[1] Link

  • Song, Q., et al. (2024).[1] The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents.[2] RSC Advances. Link

  • Bagdi, A. K., et al. (2020).[1] Imidazo[1,2-a]pyridine: A privileged scaffold for the synthesis of potent anticancer agents.[2] European Journal of Medicinal Chemistry. Link

  • Tran, J. C., et al. (2023).[1] Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry.[1][8][9] Analytical Chemistry. Link

  • BPS Bioscience. KRAS(G12C) Nucleotide Exchange Assay Kit Protocol. Link

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming challenges in imidazo[1,2-a]pyridine synthesis

Status: Operational | Lead Scientist: Dr. Aris Thorne | Version: 2.4.1 Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. Aris Thorne | Version: 2.4.1

Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This scaffold is a "privileged structure" in medicinal chemistry, serving as the core for drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging kinase inhibitors.

However, its synthesis is often plagued by regioselectivity issues, unstable intermediates, and purification difficulties. This guide bypasses generic textbook advice to address the specific failure points encountered in high-throughput and scale-up environments.

Module 1: The Hantzsch-Type Condensation

The Scenario: You are reacting a 2-aminopyridine with an


-haloketone.[1]
The Problem:  Low yields, formation of crystalline salts that are not product, or handling highly toxic/lachrymatory 

-haloketones.
Technical Insight: The Regioselectivity Trap

The 2-aminopyridine nucleus has two nucleophilic sites: the ring nitrogen (N1) and the exocyclic amine (


).
  • Correct Pathway: Attack by the ring nitrogen (N1) on the

    
    -carbon of the ketone forms the desired bicyclic system.
    
  • Failure Mode: Attack by the exocyclic amine leads to an imine or a quaternary salt that does not cyclize effectively, often resulting in "tar" or water-soluble byproducts.

Why it happens: According to HSAB (Hard and Soft Acids and Bases) theory, the ring nitrogen is generally more nucleophilic. However, steric hindrance at the C3 position of the ketone or electron-withdrawing groups on the pyridine can shift this balance.

Protocol A: The "Green" In-Situ Iodination (Ortoleva-King Modification)

Avoids handling lachrymatory


-bromoketones by generating them in situ.

Reagents:

  • Substituted 2-aminopyridine (1.0 equiv)

  • Acetophenone derivative (1.0 equiv)

  • Molecular Iodine (

    
    ) (1.0 equiv)
    
  • Solvent: Water or PEG-400 (Green chemistry compliant)

Step-by-Step:

  • Charge: Combine ketone and iodine in the reaction vessel. Stir at room temperature for 20 minutes. The solution will darken as the

    
    -iodo intermediate forms.
    
  • Addition: Add the 2-aminopyridine.

  • Heat: Warm the mixture to 80–100 °C for 4–6 hours.

    • Checkpoint: The deep iodine color should fade to a pale yellow/orange.

  • Workup: Cool to RT. Add saturated aqueous

    
     (sodium thiosulfate) to quench unreacted iodine.
    
  • Neutralization: The product exists as a hydroiodide salt. Basify with

    
     to pH 8–9 to precipitate the free base.
    
  • Filtration: Collect the solid. Recrystallize from EtOH/Water if necessary.

Expert Tip: If using the classic route with pre-made


-bromoketones, add 

(1.5 equiv)
during the reflux in ethanol. This acts as an acid scavenger, preventing the protonation of the pyridine nitrogen, which would deactivate it toward nucleophilic attack.
Module 2: The Groebke-Blackburn-Bienaymé (GBB) Reaction

The Scenario: One-pot multicomponent reaction (2-aminopyridine + aldehyde + isocyanide).[2][3] The Problem: Reaction stalls with electron-deficient aldehydes or sterically hindered isocyanides.

Technical Insight: Catalyst Tuning

The GBB reaction relies on the formation of a Schiff base intermediate, followed by a [4+1] cycloaddition with the isocyanide.

  • Lewis Acids (

    
    , 
    
    
    
    ):
    Best for sterically hindered substrates but expensive.
  • Brønsted Acids (

    
    , acetic acid):  Cheaper, but can protonate the isocyanide, leading to polymerization (the "dark matter" on your TLC).
    
Visualization: GBB Optimization Logic

GBB_Optimization start GBB Reaction Stalled check_sub Check Aldehyde Nature start->check_sub elec_poor Electron Deficient (e.g., Nitrobenzaldehyde) check_sub->elec_poor steric Sterically Hindered (e.g., t-Butyl Isocyanide) check_sub->steric sol_poor Solubility Issues? elec_poor->sol_poor action_2 Use HClO4 (cat.) in MeOH + Ultrasound steric->action_2 action_1 Switch to Sc(OTf)3 (5 mol%) in TFE (Trifluoroethanol) sol_poor->action_1 Yes action_3 Add Montmorillonite K-10 (Heterogeneous Cat) sol_poor->action_3 No

Figure 1: Decision matrix for optimizing stalled Groebke-Blackburn-Bienaymé reactions.

Protocol B: Catalyst-Free GBB in 2,2,2-Trifluoroethanol (TFE)

TFE acts as both solvent and hydrogen-bond donor activator, often removing the need for metal catalysts.

  • Mix: Dissolve 2-aminopyridine (1 mmol) and aldehyde (1 mmol) in TFE (2 mL).

  • Wait: Stir for 15 mins to ensure imine formation (often indicated by turbidity).

  • Add: Introduce the isocyanide (1.1 mmol).

  • React: Stir at RT for 12h or 60 °C for 2h .

  • Purification: Evaporate TFE (recoverable). The residue is often pure enough for recrystallization.

Module 3: Advanced C-H Functionalization (C3 Position)

The Scenario: You have the core scaffold and need to add an aryl group at the C3 position. The Problem: Traditional cross-coupling requires pre-halogenation (C3-Br), which adds steps. Direct C-H activation yields are low.

Technical Insight: Electrophilic Susceptibility

The C3 position is the most electron-rich (nucleophilic) site on the ring. It behaves like an enamine. Therefore, oxidative cross-dehydrogenative coupling (CDC) is more efficient than trying to force a Suzuki coupling on an unactivated ring.

Protocol C: Pd-Catalyzed C3-Arylation (Direct C-H Activation)
ParameterStandard ConditionTroubleshooting Note
Catalyst

(5 mol%)
If Pd black precipitates early, add

(10 mol%) to stabilize.
Oxidant

(1–2 equiv)
Essential for regenerating Pd(II). Do not substitute with air alone.
Solvent 1,4-Dioxane or DMFDioxane is preferred for easier workup.
Additive Pivalic Acid (30 mol%)Critical: Acts as a proton shuttle (CMD mechanism).
Temp 100–120 °CRequired to overcome the activation energy of C-H bond cleavage.

Self-Validating Check: Run a TLC after 1 hour. If the starting material spot hasn't moved but a new fluorescent spot appears just above it, the C3-arylated product is forming. If the spot is much lower (polar), you may have oxidized the pyridine nitrogen (N-oxide formation).

Module 4: Troubleshooting FAQ

Q1: My product is "stuck" on the baseline during column chromatography.

  • Cause: Imidazo[1,2-a]pyridines are basic.[1] Silica gel is acidic. They interact strongly.

  • Fix: Pre-treat your silica gel column with 1% Triethylamine (TEA) in hexanes before loading. Elute with DCM/MeOH (95:5) containing 1%

    
    .
    

Q2: I see a "double mass" (M+M) in LC-MS.

  • Cause: Dimerization. This often happens in the GBB reaction if the aldehyde is in large excess or if the concentration is too high (>1 M).

  • Fix: Dilute the reaction to 0.1 M. Add the isocyanide slowly via syringe pump.

Q3: The reaction turns black and yields are <10%.

  • Cause: Decomposition of the 2-aminopyridine via oxidation.

  • Fix: Degas your solvents with Nitrogen/Argon for 15 minutes before heating. Even "aerobic" oxidative couplings benefit from controlled oxygen introduction rather than open-air reflux.

Q4: Can I synthesize 3-nitroimidazo[1,2-a]pyridine directly?

  • Answer: Yes. Use standard nitration (

    
    ), but keep the temperature below 0 °C . The C3 position is so reactive that higher temperatures lead to dinitration or ring opening.
    
References
  • Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications.[1][4]

  • Guchhait, S. K., et al. (2018). "Groebke-Blackburn-Bienaymé Reaction: An Overview of Recent Advances." ACS Omega.

  • Monnier, F., & Taillefer, M. (2009). "Catalytic C-H functionalization of imidazo[1,2-a]pyridines." Angewandte Chemie International Edition.

  • Perveen, S., et al. (2023). "Synthesis of imidazo[1,2-a]pyridine derivatives: A review." RSC Advances.

  • Shaikh, A. C., et al. (2024).[5][6] "Iodine-mediated synthesis of imidazo[1,2-a]pyridines in water." Organic & Biomolecular Chemistry.

Sources

Optimization

Optimizing reaction conditions for fluorinated imidazopyridine synthesis

Welcome to the Fluorinated Heterocycle Support Hub (FHSH). Ticket ID: #F-IMPY-OPT-001 Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Fluorinated Heterocycle Support Hub (FHSH). Ticket ID: #F-IMPY-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Optimization of Reaction Conditions for Fluorinated Imidazo[1,2-a]pyridine Synthesis[1]

Executive Summary

You are encountering challenges in synthesizing fluorinated imidazo[1,2-a]pyridines. This scaffold is critical in medicinal chemistry (e.g., Zolpidem bioisosteres, anti-inflammatory agents) but is notoriously sensitive to the electronic deactivation caused by fluorine atoms.[1]

This guide moves beyond standard textbook procedures. It addresses the "Fluorine Effect" —specifically how the strong electron-withdrawing nature of fluorine alters pKa and nucleophilicity, often stalling standard catalytic cycles. We will cover two primary workflows:

  • De Novo Assembly: The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction.

  • Late-Stage Functionalization: Electrophilic Fluorination using Selectfluor™.[2]

Module 1: De Novo Assembly (The GBB Route)

Context: The Groebke-Blackburn-Bienaymé (GBB) reaction is the most convergent route. However, if your 2-aminopyridine starting material is fluorinated, its nucleophilicity is compromised, leading to stalled imine formation.[1]

The "Fluorine Trap" Mechanism

In a standard GBB, the 2-aminopyridine (1) condenses with an aldehyde (2) to form a Schiff base, which is then attacked by the isocyanide (3).[1]

  • The Problem: A fluorine atom on the pyridine ring (especially at C3 or C5) pulls electron density away from the exocyclic amine. The Schiff base formation becomes the rate-determining bottleneck.

GBB_Mechanism Start Reactants: F-Aminopyridine + Aldehyde Imine Schiff Base (Imine Intermediate) Start->Imine Acid Cat. (- H2O) Stall STALL POINT: Low Nucleophilicity due to Fluorine Start->Stall Attack [4+1] Cycloaddition (Isocyanide Attack) Imine->Attack Isocyanide (R-NC) Product Fluorinated Imidazo[1,2-a]pyridine Attack->Product Proton Shift Rearrangement Stall->Imine Slow Formation

Figure 1: The GBB reaction pathway highlighting the kinetic bottleneck caused by fluorine substitution.[1]

Optimized Protocol: The "Scandium-Microwave" Method

Standard Lewis acids (e.g., ZnCl2) are often insufficient for fluorinated substrates.[1] We recommend Rare Earth Triflates combined with dielectric heating.[1]

Reagents:

  • Fluorinated 2-aminopyridine (1.0 equiv)[1]

  • Aldehyde (1.0 equiv)[1]

  • Isocyanide (1.1 equiv)[1]

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5-10 mol%) OR Gadolinium(III) triflate [Gd(OTf)₃] (Cost-effective alternative).[1]

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Methanol (MeOH).[1] Note: TFE activates the aldehyde via H-bonding.

Step-by-Step Procedure:

  • Dissolution: In a microwave vial, dissolve the amine and aldehyde in TFE (0.5 M concentration).

  • Activation: Add Sc(OTf)₃. Stir at RT for 5 minutes to initiate Lewis acid coordination.

  • Addition: Add the isocyanide in one portion.

  • Reaction: Seal and irradiate at 100°C for 20–40 minutes (Max Power: 150W).

    • Self-Validation Check: The reaction mixture should turn from pale yellow to deep orange/brown. If it remains pale, the imine has not formed.[1]

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove triflic acid traces), then brine. Dry over Na₂SO₄.

Module 2: Late-Stage Functionalization (Selectfluor™)

Context: If you cannot build the ring with fluorine, you must install it later.[1] Electrophilic fluorination prefers the C3 position.

Critical Parameter: The C3 Selectivity

The C3 position is the most electron-rich site (HOMO localization). Selectfluor™ functions via an


 mechanism.
  • Risk: Over-fluorination or radical dimerization if temperature is uncontrolled.

Optimized Protocol: Aqueous-Organic Phase Transfer

Water is not just a solvent here; it aids in solubilizing Selectfluor and stabilizing the transition state.

Reagents:

  • Imidazo[1,2-a]pyridine scaffold (1.0 equiv)[1][3]

  • Selectfluor™ (1.1 equiv)[1]

  • Solvent: Acetonitrile/Water (1:1 v/v)[1]

  • Additive: DMAP (10 mol%) - Crucial for proton shuttling.[1]

Step-by-Step Procedure:

  • Setup: Dissolve the substrate in MeCN.

  • Addition: Add a solution of Selectfluor in water dropwise at 0°C . Do not add solid Selectfluor directly to avoid localized hot spots.

  • Monitoring: Allow to warm to RT over 2 hours.

    • Self-Validation Check (TLC): The fluorinated product usually has a slightly higher Rf than the starting material in Hex/EtOAc due to the "Fluorine Lipophilicity Boost."

  • Quench: Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to neutralize oxidizing species before extraction.

Troubleshooting Matrix

SymptomProbable Cause (The "Why")Corrective Action
GBB: No Product / SM Remaining Electronic Deactivation: The F-atom on the amine reduces nucleophilicity; the Schiff base never forms.Switch Solvent: Use TFE (Trifluoroethanol).[1] Its high ionizing power and H-bond donation stabilize the transition state. Increase Temp: Move from 80°C to 120°C (MW).
GBB: Product + "Sticky" Impurities Isocyanide Polymerization: The acid catalyst is polymerizing the isocyanide before it attacks the imine.Sequential Addition: Pre-stir Amine + Aldehyde + Catalyst for 30 mins before adding isocyanide.
Selectfluor: Di-fluorinated Byproducts Stoichiometry/Radical Pathway: Excess reagent or radical mechanism activation at high temp.Strict Temp Control: Keep at 0°C. Use exactly 1.05 equiv of Selectfluor. Add a radical scavenger (TEMPO, 5 mol%) if issue persists.[1]
Selectfluor: Low Conversion Protonation of N1: The byproduct HF protonates the ring Nitrogen (N1), deactivating the ring toward further electrophilic attack.Buffer System: Add NaHCO₃ (2.0 equiv) or increase DMAP load to scavenge the generated HF.

Decision Tree: Optimization Logic

Optimization_Tree Start Issue Encountered CheckTLC Check TLC/LCMS: Is Starting Material (SM) Consumed? Start->CheckTLC SM_Yes Yes, SM Consumed CheckTLC->SM_Yes SM_No No, SM Remains CheckTLC->SM_No Messy Messy/Many Spots? SM_Yes->Messy Clean Clean but Wrong Mass? SM_Yes->Clean Action_Force Activation Barrier Too High. Action: Switch to TFE solvent or Microwave Heating. SM_No->Action_Force Action_Cat Catalyst Poisoning. Action: Increase Sc(OTf)3 or add Molecular Sieves. SM_No->Action_Cat Action_Polymer Isocyanide Polymerization. Action: Sequential Addition. Messy->Action_Polymer Action_Decomp Product Decomposition. Action: Lower Temp, Check Oxidative Stability. Clean->Action_Decomp

Figure 2: Diagnostic flow for troubleshooting reaction failures.

References

  • Review of GBB Reaction: "The Groebke–Blackburn–Bienaymé Reaction in its Maturity: Innovation and Improvements." Beilstein J. Org.[4] Chem.2024 , 20, 1839–1879.[1][4] Link

  • Rare Earth Triflates in GBB: "A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates." J. Braz. Chem. Soc.2021 .[2][5] Link

  • Selectfluor Protocol: "Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition." J. Org.[6] Chem.2015 , 80, 11, 5795–5801.[1] Link[1]

  • Microwave Acceleration: "Microwave-assisted synthesis of imidazo[1,2-a]pyridines: A review." RSC Adv.2014 .[6] Link

Sources

Troubleshooting

Technical Support Center: Groebke-Blackburn-Bienaymé (GBB) Reaction Optimization

Status: Operational Operator: Senior Application Scientist Topic: Minimizing Side Products & Maximizing Yield in Imidazo-Heterocycle Synthesis Mechanistic Diagnostics (The "Why") Issue: Users often report low yields or "...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Minimizing Side Products & Maximizing Yield in Imidazo-Heterocycle Synthesis

Mechanistic Diagnostics (The "Why")

Issue: Users often report low yields or "sticky" crude mixtures. Diagnosis: The GBB reaction is not a concerted process; it relies on a delicate equilibrium. The primary failure mode is Schiff base instability . If the initial imine (formed from the aldehyde and amine) hydrolyzes before the isocyanide attacks, the reaction stalls, leading to unreacted starting materials and oxidation byproducts.

Reaction Pathway & Failure Points

The diagram below illustrates the critical "Dead End" equilibrium that must be managed.

GBB_Mechanism Start Aldehyde + 2-Aminoazine Imine Schiff Base (Imine Intermediate) Start->Imine - H2O (Condensation) Imine->Start + H2O (Reversible) Hydrolysis Hydrolysis (Dead End) Imine->Hydrolysis High Water Content or Low Catalyst Activity Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium Product Imidazo[1,2-a]pyridine (Product) Nitrilium->Product Prototropic Shift & Aromatization Isocyanide Isocyanide Input Isocyanide->Nitrilium Nucleophilic Attack ([4+1] Cycloaddition)

Figure 1: Mechanistic pathway showing the critical competition between productive nitrilium formation and counter-productive hydrolysis.

Troubleshooting Modules

Module A: Catalyst Selection & Acidity

Symptom: Reaction proceeds slowly; TLC shows spots for starting aldehyde. Technical Insight: The catalyst activates the Schiff base (imine) for the isocyanide attack. If the catalyst is too weak, the isocyanide cannot overcome the activation energy barrier. If too strong (or oxidizing), it degrades the isocyanide.

Catalyst Performance Matrix:

Catalyst ClassExamplesEfficiencySide Product RiskRecommendation
Lewis Acids Sc(OTf)₃, Yb(OTf)₃High (>90%)LowGold Standard. Best for difficult/sterically hindered substrates.
Brønsted Acids AcOH, HClO₄Moderate (60-80%)ModerateGood for simple substrates. Excess acid can cause protodecarboxylation.
Weak Acids NH₄Cl, NH₄OAcLow-ModerateLow"Gentle" activation. Requires longer reaction times or microwave heating.
Green Catalysts Heteropolyacids (HPW)HighVery LowExcellent for scale-up; recyclable and reduces waste.

Actionable Fix:

  • Switch to Sc(OTf)₃ (5-10 mol%) if using electron-deficient aldehydes.

  • Avoid oxidizing acids (like concentrated H₂SO₄) which polymerize isocyanides.

Module B: Solvent Effects

Symptom: Low conversion despite heating.[1] Technical Insight: Solvent sterics matter. Recent kinetic studies indicate that bulky alcohols (t-BuOH) significantly reduce conversion compared to Methanol (MeOH).

  • Methanol (MeOH): Optimal.[1][2] High polarity stabilizes the transition state; small size allows efficient solvation.

  • Ethanol (EtOH): Good "Green" alternative.[3] Slightly slower than MeOH.

  • DCM/THF: Poor. Lack of hydrogen bond donation destabilizes the nitrilium intermediate.

Actionable Fix:

  • Standardize on Methanol. If solubility is an issue, use a MeOH/DCM (4:1) mixture, but keep alcohol concentration high.

Module C: Reagent Stoichiometry

Symptom: Strong isocyanide smell persists; product is impure. Technical Insight: Isocyanides are susceptible to


-addition side reactions if the imine concentration is low.
Actionable Fix: 
  • Pre-form the Imine: Stir Aldehyde + Amine + Catalyst for 20-30 mins before adding the Isocyanide. This shifts the equilibrium toward the active electrophile.

  • Slight Excess: Use 1.1 - 1.2 equivalents of the Aldehyde and Isocyanide relative to the Amine to drive the reaction to completion.

Standardized Optimization Protocol

Objective: Synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives with minimal side products.

GBB_Protocol Step1 1. Pre-Activation Mix Amine (1.0 eq) + Aldehyde (1.1 eq) + Sc(OTf)3 (5 mol%) in MeOH Step2 2. Equilibrium Shift Stir at RT for 20 min (Ensures Imine Formation) Step1->Step2 Step3 3. Addition Add Isocyanide (1.1 eq) Step2->Step3 Step4 4. Reaction Heat to 60°C (Conventional) or 100°C (Microwave 15 min) Step3->Step4 Step5 5. Workup Evaporate MeOH -> Dissolve in EtOAc -> Wash w/ NaHCO3 (Removes Acid) Step4->Step5

Figure 2: Optimized workflow prioritizing imine pre-formation to reduce side reactions.

Detailed Steps:

  • Solvent: Use anhydrous Methanol (0.5 M concentration).

  • Order of Addition: Dissolve 2-aminopyridine (1.0 mmol) and benzaldehyde derivative (1.1 mmol) in MeOH. Add Scandium Triflate (0.05 mmol).

  • Wait: Stir for 20 minutes. Crucial step to minimize isocyanide degradation.

  • Initiate: Add Isocyanide (1.1 mmol).

  • Energy Input:

    • Microwave: 100°C for 15-20 minutes (Preferred for high yield).

    • Thermal: 60°C for 4-12 hours.

  • Purification: Most GBB products precipitate upon cooling in EtOH/Water mixtures. If not, evaporate and perform column chromatography (DCM:MeOH 95:5).

Frequently Asked Questions (FAQ)

Q: Can I use water as a solvent to be "Green"? A: Pure water often leads to low yields due to the reversibility of imine formation (hydrolysis). However, Ethanol/Water (1:1) mixtures can work effectively if catalyzed by Brønsted acids or if the product precipitates out, driving the equilibrium forward.

Q: My product is an oil and hard to crystallize. What happened? A: This often indicates incomplete conversion or the presence of "sticky" aldehyde oxidation byproducts. Troubleshoot: Check the aldehyde purity before use. Old aldehydes contain carboxylic acids which poison the catalyst. Wash the crude oil with saturated Sodium Bisulfite (NaHSO₃) to remove unreacted aldehyde.

Q: Why is Sc(OTf)₃ preferred over cheaper acids like Acetic Acid? A: While Acetic Acid works for simple cases, Sc(OTf)₃ is a water-tolerant Lewis Acid. It coordinates strongly with the imine nitrogen, lowering the activation energy for the isocyanide attack without being consumed by the water generated during the reaction.

References

  • Dömling, A., & Boltjes, A. (2019).[4] "The Groebke-Blackburn-Bienaymé Reaction."[1][3][4][5][6][7][8][9] European Journal of Organic Chemistry.[4] Link

  • Longo, J. M., et al. (2024).[3] "The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday." Beilstein Journal of Organic Chemistry. Link

  • Ebrahimi, P., et al. (2025). "Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction." ACS Organic & Inorganic Au. Link

  • Organic Chemistry Portal. "Synthesis of 3-Aminoimidazo[1,2-a]pyrazines via GBB." Link

Sources

Optimization

Troubleshooting low yield in multi-component reactions for imidazopyridines

Topic: Optimization & Troubleshooting of Imidazo[1,2-a]pyridine Synthesis Protocol ID: GBB-OPT-2024 Support Tier: Level 3 (Senior Scientist)[1] Diagnostic Interface Status: Active User Issue: Low yield (<40%) or failed c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting of Imidazo[1,2-a]pyridine Synthesis Protocol ID: GBB-OPT-2024 Support Tier: Level 3 (Senior Scientist)[1]

Diagnostic Interface

Status: Active User Issue: Low yield (<40%) or failed convergence in Groebke-Blackburn-Bienaymé (GBB) reactions.

Welcome to the Technical Support Center. This guide addresses the synthesis of imidazo[1,2-a]pyridines via the GBB three-component reaction (2-aminopyridine + aldehyde + isonitrile).[1][2] Unlike standard bimolecular reactions, this MCR relies on a delicate equilibrium of imine formation and subsequent [4+1] cycloaddition.[1]

Quick Diagnostic Flowchart

Use this logic tree to identify your failure mode before proceeding to specific modules.

GBB_Troubleshooting Start START: Low Yield (<40%) CheckTLC Check TLC/LCMS of Crude Start->CheckTLC ImineCheck Is the Imine Intermediate Visible? CheckTLC->ImineCheck Aldehyde remains IsonitrileCheck Is Isonitrile consumed? CheckTLC->IsonitrileCheck Imine formed but no Product CatFail ISSUE: Catalyst Deactivation (Lewis Acid trapped by basic amine) ImineCheck->CatFail No Imine (Amine trapped) EWG_Issue ISSUE: Electronic Deactivation (EWG on Aminopyridine) ImineCheck->EWG_Issue No Imine (Start material intact) SolvFail ISSUE: Solvent Effect (Aprotic solvents destabilize TS) IsonitrileCheck->SolvFail Isonitrile intact (Stalled) Hydrolysis ISSUE: Isonitrile Hydrolysis (Water present + Slow reaction) IsonitrileCheck->Hydrolysis Isonitrile gone (Side products)

Figure 1: Diagnostic logic for identifying the rate-limiting failure in GBB protocols.

The Mechanics of Failure

To fix the reaction, you must understand where it breaks. The GBB reaction is not a concerted process; it is a stepwise cascade.

Reaction Pathway & Failure Points
  • Step A (Imine Formation): The 2-aminopyridine condenses with the aldehyde.[1][3] Failure Point: Electron-poor aminopyridines (e.g., nitro-substituted) are poor nucleophiles and fail to form the Schiff base.[1]

  • Step B (Activation): The acid catalyst activates the imine nitrogen.[1] Failure Point: Strong Lewis acids (

    
    , 
    
    
    
    ) can coordinate to the pyridyl nitrogen instead, killing reactivity.[1]
  • Step C (Cycloaddition): The isonitrile attacks the activated imine.[1] Failure Point: Steric bulk prevents the [4+1] attack.[1]

GBB_Mechanism Reactants 2-Aminopyridine + Aldehyde Imine Imine Intermediate (Schiff Base) Reactants->Imine -H2O ActivatedImine Acid-Activated Imine Imine->ActivatedImine + Catalyst (H+ or LA) Cyclo [4+1] Cycloaddition ActivatedImine->Cyclo + Isonitrile Product Imidazo[1,2-a]pyridine Cyclo->Product Prototropic Shift

Figure 2: Simplified mechanistic pathway of the GBB reaction.[1]

Troubleshooting Modules (FAQs)

Module 1: The Reactivity Cliff (Electronic Effects)

Q: I am using a 5-nitro-2-aminopyridine and getting 0% yield. Why? A: You have hit the "nucleophilicity cliff." The initial step requires the exocyclic amine to attack the aldehyde. Strong electron-withdrawing groups (EWGs) like


 or 

delocalize the lone pair, making the amine non-nucleophilic.[1]
  • Solution: Switch to Microwave Irradiation . Thermal heating is often insufficient to overcome the activation energy for deactivated amines.[1]

  • Protocol Shift: Use

    
     (perchloric acid) or 
    
    
    
    as the catalyst.[1] These are strong enough to drive the equilibrium even with deactivated substrates [1].[1]
Module 2: The Solvent Switch

Q: I am using DCM (Dichloromethane) because my reagents are soluble, but the reaction is sluggish. A: Aprotic solvents like DCM or THF are often detrimental to the GBB reaction. The transition state for the isonitrile addition involves significant charge separation. Protic solvents (Methanol, Ethanol) stabilize this transition state via hydrogen bonding.[1]

  • Data: Reactions in MeOH often show 20-40% higher yields than in DCM/THF [2].[1]

  • Solution: Switch to Methanol (MeOH) or Ethanol (EtOH).[1] If solubility is an issue, use a MeOH/DCM (3:1) mixture, but ensure the protic component is dominant.

Module 3: Catalyst Selection

Q: I used a strong Lewis Acid (


) and the reaction stopped. Why? 
A:  The "Basicity Trap."
2-aminopyridines have a basic endocyclic nitrogen (pyridine N).[1] Strong Lewis acids often coordinate irreversibly to this nitrogen rather than activating the imine/aldehyde, effectively poisoning the catalyst.[1]
  • Solution: Use a catalyst that tolerates basic nitrogen or is reversible.[1]

    • Green Option: Ammonium Chloride (

      
      ) or Acetic Acid (
      
      
      
      ).[1][4][5]
    • High Performance: Scandium Triflate (

      
      ) or Indium Chloride (
      
      
      
      ).[1][4]
    • Alternative: Iodine (

      
      ) has shown excellent results as a mild Lewis acid for this transformation [3].[1]
      
Module 4: The "Missing" Isonitrile

Q: My LCMS shows the imine formed, but the isonitrile is gone and no product formed. A: Your isonitrile likely hydrolyzed or polymerized. In acidic media with trace water (common in "wet" solvents), isonitriles hydrolyze to form formamides.[1] This is a competing reaction (Passerini-like side reactions).

  • Solution:

    • Use anhydrous solvents.[1]

    • Add the isonitrile last , after the imine has pre-formed (Sequential Addition).[1]

    • Use a 20-50% excess of isonitrile (1.2–1.5 equiv).[1]

Optimization Protocol: The "Rescue" Method

If your standard conditions (Room Temp, DCM, weak acid) failed, adopt this robust protocol designed for difficult substrates.[1]

Equipment
  • Microwave Reactor (preferred) or sealed pressure tube.[1]

  • Reagents: 2-aminopyridine derivative (1.0 equiv), Aldehyde (1.0 equiv), Isonitrile (1.2 equiv).[1]

Step-by-Step Procedure
  • Solvent System: Prepare a solution of Methanol (MeOH) .[1] Concentration should be high (0.5 M to 1.0 M).[1] High concentration favors the bimolecular steps.[1]

  • Catalyst Loading: Add Scandium Triflate (

    
    )  at 5-10 mol%.[1]
    
    • Alternative: If Sc(OTf)3 is unavailable, use Ammonium Chloride (

      
      )  (20 mol%).[1]
      
  • Mixing: Combine Amine and Aldehyde first. Stir for 5 mins. Then add Catalyst and Isonitrile.[1]

  • Reaction Conditions:

    • Microwave: Heat to 100–120 °C for 15–30 minutes .

    • Thermal: Seal tube and heat to 70–80 °C for 12–24 hours .

  • Work-up:

    • Evaporate MeOH.[1]

    • Dissolve residue in EtOAc, wash with saturated

      
       (to remove acid/ammonium salts).[1]
      
    • Purify via column chromatography (DCM/MeOH gradients are usually effective).[1]

Comparative Performance Table

Typical yields for difficult substrates (e.g., 2-amino-5-chloropyridine + Benzaldehyde + t-Butyl isocyanide).[1]

ConditionSolventCatalystTimeYield
Standard ThermalDCM

24 h35%
Standard ThermalMeOH

24 h62%
Microwave MeOH

20 min 89%
Green/ThermalWater/EtOH

12 h75%

References

  • Microwave-Assisted Synthesis: Title: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Source: MDPI (Molecules 2023) URL:[1][Link][1]

  • Solvent & Catalyst Effects: Title: Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction.[1] Source: ACS Organic & Inorganic Au (2023) URL:[1][Link][1]

  • Green Chemistry Approaches: Title: Isocyanide-Based Multicomponent Reactions in Water: Advanced Green Tools for the Synthesis of Heterocyclic Compounds.[6] Source: ResearchGate (2022) URL:[1][Link]

  • Industrial Scale-Up & Mechanism: Title: Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction. Source: Organic Chemistry Portal (Synthesis 2017) URL:[Link]

Sources

Troubleshooting

Minimizing off-target effects of imidazo[1,2-a]pyridine kinase inhibitors

[1] Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Off-Target Effects & Optimizing Selectivity Welcome to the Technical Support Center You are accessing the advanced tr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Off-Target Effects & Optimizing Selectivity

Welcome to the Technical Support Center

You are accessing the advanced troubleshooting portal for the imidazo[1,2-a]pyridine scaffold. While this heterocycle is a "privileged structure" in medicinal chemistry due to its ability to mimic ATP's adenine ring, its flatness and lipophilicity often lead to two critical failure modes: kinome promiscuity (off-target kinase inhibition) and hERG channel blockade (cardiotoxicity).

This guide synthesizes structural optimization strategies, assay troubleshooting, and validation protocols to help you convert a "dirty" hit into a selective lead.

Module 1: Structural Optimization (The "Source Code")

Issue: My compound inhibits the primary target (e.g., p38, PI3K, CDK2) but hits 20+ other kinases in the panel.

Root Cause Analysis: The imidazo[1,2-a]pyridine core binds to the kinase hinge region via the N1 nitrogen (H-bond acceptor). Because the hinge region is highly conserved across the kinome, the core scaffold alone provides little selectivity. Selectivity must be "installed" by exploiting non-conserved regions (Gatekeeper residues, DFG-out pockets) via specific vectors on the ring.

Troubleshooting Guide: Site-Specific Modifications
PositionFunctionOptimization Strategy for Selectivity
N1 Hinge Binder Do Not Modify. This is the anchor. It accepts a H-bond from the backbone NH of the hinge region [1].
C3 Selectivity Vector Critical Zone. Substituents here (e.g., acyl, amide, aryl) project into the hydrophobic back-pocket or towards the gatekeeper residue. Bulky groups here can induce "DFG-out" conformations, drastically improving selectivity [2, 3].
C6 Solubility/Shape Use this vector to reach the solvent-exposed region. Introducing solubilizing groups (morpholine, piperazine) here often reduces lipophilicity-driven non-specific binding [4].
C8 Electronic Tuning Substituents here can modulate the pKa of N1. Furthermore, C8-carboxamides have been successful in generating selectivity in anti-tubercular targets (e.g., Q203) by engaging unique sub-pockets [5].
Visual Logic: Scaffold Optimization Map

ScaffoldMap Core Imidazo[1,2-a]pyridine Core Scaffold N1 N1 Position: Hinge Binding (Anchor) Core->N1 Essential Interaction C3 C3 Position: Selectivity Vector (Target Gatekeeper) Core->C3 Primary Optimization C6 C6 Position: Solvent Exposure (Solubility/ADME) Core->C6 Secondary Optimization C8 C8 Position: Electronic Tuning (hERG Mitigation) Core->C8 Fine Tuning

Figure 1: Strategic functionalization vectors on the imidazo[1,2-a]pyridine core. N1 anchors the molecule, while C3 is the primary driver for kinase selectivity.

Module 2: Toxicity & hERG Liability (The "Crash" Prevention)

Issue: High potency in biochemical assays, but the compound fails safety panels due to hERG inhibition (IC50 < 10 µM).

Root Cause Analysis: Imidazo[1,2-a]pyridines are prone to hERG blockade due to


 stacking interactions with aromatic residues (Tyr652, Phe656) inside the hERG channel pore. Additionally, basic amines (often added for solubility) can become protonated and form cation-

interactions within the channel [6].
Troubleshooting Checklist
  • Check Lipophilicity (LogP): Is cLogP > 3.5? High lipophilicity correlates strongly with hERG binding.

    • Fix: Introduce polarity at C6 or C8.

  • Analyze the Linker: Are you using a sulfone (-SO2-)?

    • Fix: Switch to a sulfoxide (-SO-) . Studies show this simple switch can reduce hERG inhibition by 4-8 fold while maintaining kinase potency [6].

  • Disrupt Planarity: Is the molecule flat?

    • Fix: Introduce sp3-hybridized centers (saturated rings) to disrupt

      
       stacking potential [6].
      
Module 3: Assay Interference & Residence Time (The "Testing Environment")

Issue: My compound has a nanomolar IC50 in enzymatic assays but shows poor efficacy in cellular wash-out experiments.

Root Cause Analysis: Standard IC50 assays are thermodynamic (equilibrium-based). They do not account for Residence Time (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


). For ATP-competitive inhibitors like imidazo[1,2-a]pyridines, a short residence time means the drug is quickly displaced by the high intracellular concentration of ATP (mM range), rendering it ineffective in vivo [7, 8].

The Solution: Optimize for Kinetic Selectivity. A long residence time on the target kinase vs. off-target kinases effectively increases the "functional" selectivity window.

Protocol: Kinetic Profiling (Jump Dilution Method)

Objective: Determine the dissociation rate constant (


) to calculate Residence Time.

Reagents:

  • Target Kinase (Purified)

  • ADP Detection Reagent (e.g., Transcreener ADP² FP)

  • Kinase Buffer (50 mM Tris pH 7.5, MgCl2, 0.01% Brij-35)

Workflow:

  • Incubation (E-I Complex Formation):

    • Mix Kinase (at 100x EC80 concentration) with the Inhibitor (at 10x IC50 concentration).[1]

    • Incubate for 1 hour to reach equilibrium.

  • Jump Dilution (Dissociation Trigger):

    • Rapidly dilute the mixture 100-fold into a buffer containing ATP (saturating) and the substrate.

    • Note: This massive dilution drops the inhibitor concentration below its IC50, preventing re-binding.

  • Measurement:

    • Monitor ADP production continuously (Kinetic Mode) over 60–120 minutes.

  • Analysis:

    • Fit the progress curve to the integrated rate equation to extract

      
      .
      
    • Calculate Residence Time:

      
      .[1][2]
      

Interpretation:

  • 
    : Rapid dissociation. Likely poor in vivo efficacy.
    
  • 
    : Prolonged engagement. High potential for durable efficacy and improved selectivity [8].
    
Module 4: Validated Workflow for Selectivity

Follow this logic flow to systematically filter out off-target effects.

Workflow Start Hit Identification (Imidazo[1,2-a]pyridine Core) Step1 1. Biochemical IC50 Screening (Panel of 10-20 Kinases) Start->Step1 Decision1 Selectivity Index > 10x? Step1->Decision1 Step2 2. C3/C6 Optimization (Target Gatekeeper/Solubility) Decision1->Step2 No Step3 3. Kinetic Profiling (Measure Residence Time) Decision1->Step3 Yes Step2->Step1 Decision2 Residence Time > 30 min? Step3->Decision2 Decision2->Step2 No Step4 4. Safety Profiling (hERG & CYP450) Decision2->Step4 Yes Decision3 hERG IC50 > 10 µM? Step4->Decision3 Decision3->Step2 No (Fix Lipophilicity) Final Validated Lead Candidate Decision3->Final Yes Fail Loop Back: Structure Modification

Figure 2: The "Selectivity Funnel" – A systematic workflow to filter promiscuous hits and validate true leads.

References
  • Imidazo[1,2-a]pyridine: Potent Biological Activity, SAR and Docking Investigations. PubMed. (2024). Link

  • Aminoimidazo[1,2-a]pyridines as a new structural class of cyclin-dependent kinase inhibitors. Part 1: Design, synthesis, and biological evaluation. Bioorganic & Medicinal Chemistry Letters. (2003).[3][4] Link

  • Structure-based design of a new class of highly selective aminoimidazo[1,2-a]pyridine-based inhibitors of cyclin dependent kinases. Bioorganic & Medicinal Chemistry Letters.[4][5] (2005).[6] Link

  • Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors. Journal of Medicinal Chemistry. (2015).[6] Link

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Advances. (2023).[3] Link

  • Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. MedChemComm. (2018). Link

  • Drug-Target Residence Time: Critical Information for Lead Optimization. ResearchGate. (2025).[6][2] Link

  • Measuring Kinase Inhibitor Residence Times. Sigma-Aldrich Application Note.Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling: 6-Fluoroimidazo[1,2-a]pyridine Scaffold vs. Clinical PI3K Inhibitors

This guide provides an in-depth technical comparison of 6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide —specifically as a critical pharmacophore scaffold—against established PI3K inhibitors. Note on Identity: The speci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide —specifically as a critical pharmacophore scaffold—against established PI3K inhibitors.

Note on Identity: The specific molecule 6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide (CAS: 1220039-94-0) acts primarily as a high-value chemical intermediate (fragment) used to synthesize potent kinase inhibitors (e.g., JAK and PI3K inhibitors). It is not a clinical drug itself but serves as the "warhead" or "hinge-binding" core for a class of next-generation inhibitors (e.g., HS-173 derivatives). This guide compares the Imidazo[1,2-a]pyridine-based inhibitor class (derived from this core) against clinical standards like Alpelisib and Idelalisib.

Executive Summary

The 6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide motif represents a privileged scaffold in medicinal chemistry, designed to overcome the limitations of first-generation PI3K inhibitors (toxicity, poor solubility). While classical inhibitors like Wortmannin (irreversible, toxic) and LY294002 (non-selective, insoluble) served as early tools, and Alpelisib (BYL719) achieved clinical success for PIK3CA-mutated breast cancer, the Imidazo[1,2-a]pyridine class offers a tunable platform for dual PI3K/mTOR inhibition and improved isoform selectivity.

Chemical Biology & Mechanism of Action
The Scaffold: 6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide [1][2][3][4][5]
  • Role: ATP-competitive Pharmacophore.

  • Binding Mode: The imidazopyridine ring mimics the adenine base of ATP, forming hydrogen bonds with the hinge region of the PI3K kinase domain (specifically Val851 in PI3K

    
    ).
    
  • The "6-Fluoro" Substituent: Enhances metabolic stability (blocking C6 oxidation) and increases lipophilicity for better membrane permeability.

  • The "3-Carboximidamide" Group: Acts as a reactive handle for cyclization (e.g., forming pyrimidines or triazines) to extend the molecule into the "affinity pocket" or "solvent-exposed region," crucial for selectivity.

Comparative Mechanism
FeatureImidazo[1,2-a]pyridine Class (e.g., HS-173)Alpelisib (BYL719)Idelalisib (CAL-101)Wortmannin
Core Scaffold Imidazo[1,2-a]pyridine 2-AminothiazoleQuinazolinoneFuranosteroid
Binding Type Reversible, ATP-CompetitiveReversible, ATP-CompetitiveReversible, ATP-CompetitiveCovalent (Irreversible)
Target Profile Pan-PI3K / Dual PI3K-mTOR Isoform-Selective (PI3K

)
Isoform-Selective (PI3K

)
Pan-PI3K (Non-selective)
Key Advantage Overcomes resistance; high potencyReduced off-target toxicityHematologic cancer specificityHigh affinity (Tool use only)
Signaling Pathway Visualization

The following diagram illustrates the intervention points of the Imidazo[1,2-a]pyridine class within the PI3K/Akt/mTOR signaling cascade.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (p110/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PI3K PIP3->PIP2 PTEN PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT (PKB) PIP3->AKT Recruitment PTEN PTEN (Phosphatase) PDK1->AKT Phosphorylation (T308) mTORC1 mTORC1 AKT->mTORC1 Activation Effectors Cell Growth & Survival mTORC1->Effectors Imidazo Imidazo[1,2-a]pyridine Derivatives Imidazo->PI3K Dual Inhibition Imidazo->mTORC1 Alpelisib Alpelisib (PI3K-alpha) Alpelisib->PI3K

Figure 1: Mechanism of Action. The Imidazo[1,2-a]pyridine scaffold targets the ATP-binding cleft of PI3K, preventing PIP3 generation. Unlike Alpelisib, many derivatives of this class also exhibit dual activity against mTOR, preventing feedback loop reactivation.

Detailed Performance Comparison
A. Potency (IC50) & Selectivity

Data below compares a representative high-potency derivative of the 6-Fluoroimidazo[1,2-a]pyridine class (e.g., HS-173 ) against standards.

CompoundPI3Kngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

IC50 (nM)
PI3K

IC50 (nM)
PI3K

IC50 (nM)
PI3K

IC50 (nM)
mTOR IC50 (nM)
Imidazo[1,2-a]pyridine Deriv.[1][4][6][7][8] (HS-173) 0.8 8.6 11.2 28.5 ~50
Alpelisib (BYL719) 4.61156290250>10,000
Idelalisib (CAL-101) 8205652.5 89>10,000
Wortmannin 5.05.05.05.0>200
  • Analysis: The Imidazo[1,2-a]pyridine scaffold confers nanomolar potency across all Class I isoforms. While Alpelisib is highly selective for the

    
    -isoform (reducing hyperglycemia risk), the Imidazo class is superior for tumors driven by multiple isoforms or PTEN loss.
    
B. Physicochemical Properties (ADME)
  • 6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide (The Core):

    • Molecular Weight:[9] ~178.16 g/mol (Fragment).

    • Solubility: High in DMSO/Methanol; moderate in water (as HCl salt).

    • Stability: The 6-Fluoro group blocks metabolic "soft spots," significantly increasing the half-life (

      
      ) of the final inhibitor compared to non-fluorinated analogs.
      
  • Alpelisib:

    • High MW (441.47 g/mol ), lower aqueous solubility, requires specific formulation.

Experimental Protocols

To validate the efficacy of a 6-Fluoroimidazo[1,2-a]pyridine-based inhibitor, use the following self-validating workflows.

Protocol A: In Vitro Kinase Assay (ADP-Glo)

Objective: Determine IC50 against recombinant PI3K


.
  • Reagent Prep:

    • Compound: Dissolve 6-Fluoroimidazo[1,2-a]pyridine derivative in 100% DMSO (10 mM stock). Serial dilute (1:3) in Kinase Buffer.

    • Enzyme: Recombinant PI3K

      
       (p110
      
      
      
      /p85
      
      
      ) at 0.5 ng/µL.
    • Substrate: PIP2:PS lipid vesicles (50 µM) + ATP (10 µM).

  • Reaction:

    • Mix 5 µL Enzyme + 2.5 µL Compound in 384-well white plate. Incubate 15 min @ RT.

    • Add 2.5 µL ATP/Lipid mix. Incubate 60 min @ RT (Kinase Reaction).

  • Detection:

    • Add 10 µL ADP-Glo Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to Luciferase signal). Incubate 30 min.

  • Read: Measure Luminescence (RLU). Calculate IC50 using non-linear regression (GraphPad Prism).

    • Validation: Z' factor must be > 0.5. Wortmannin (1 µM) serves as Positive Control (0% activity).

Protocol B: Cellular Selectivity (Western Blot)

Objective: Confirm pathway inhibition (p-AKT S473).

  • Cell Culture: Seed PC3 (PTEN-null) or MCF-7 (PIK3CA-mut) cells at

    
     cells/well.
    
  • Treatment: Starve cells (serum-free) for 12h. Treat with Compound (0, 10, 100, 1000 nM) for 2h. Stimulate with EGF (50 ng/mL) for last 15 min.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors.

  • Blotting:

    • Primary Ab: Anti-pAKT (Ser473) [CST #4060] vs. Total AKT.

    • Expected Result: Dose-dependent reduction of pAKT signal without affecting Total AKT.

Synthesis Workflow (Schematic)

For researchers synthesizing this scaffold:

Synthesis Start 2-Amino-5-fluoropyridine Step1 Condensation (Ethyl chloroacetate) Start->Step1 Core 6-Fluoroimidazo[1,2-a]pyridine Step1->Core Step2 Functionalization (C3-Formylation/Cyanation) Core->Step2 Intermed 6-Fluoro...-3-carbonitrile Step2->Intermed Step3 Amidine Formation (NaOMe / NH4Cl) Intermed->Step3 Final 6-Fluoroimidazo[1,2-a]pyridine- 3-carboximidamide Step3->Final

Figure 2: Synthetic Route. The formation of the carboximidamide "warhead" from the carbonitrile precursor is the critical step, typically achieving 70-80% yield.

Conclusion

6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide is a high-value pharmacophore precursor, not a standalone drug. However, inhibitors derived from this scaffold (such as HS-173 ) exhibit:

  • Superior Potency: Often <10 nM IC50 against PI3K

    
    .
    
  • Dual Activity: Potential to inhibit mTOR, preventing the feedback loop activation seen with Alpelisib.

  • Metabolic Stability: The 6-Fluoro substitution significantly improves pharmacokinetic profiles compared to non-fluorinated imidazopyridines.

Recommendation: For drug discovery campaigns, use this scaffold to develop dual PI3K/mTOR inhibitors for resistant cancers. For clinical benchmarking, compare derived compounds against Alpelisib (for selectivity) and Dactolisib (for dual efficacy).

References
  • Vertex Pharmaceuticals. (2011). Imidazopyridine derivatives as JAK inhibitors. Patent EP2338888A1. Link

  • Lee, H., et al. (2013).[6] HS-173, a novel PI3K inhibitor, targets both PI3K and mTOR pathways in cancer.[6] Cancer Letters, 328(2), 352-361. Link

  • Kim, S. J., et al. (2023).[10] Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3256. Link

  • BldPharm. (2024). Product Datasheet: 6-Fluoroimidazo[1,2-a]pyridin-3-amine. Link

  • Goel, R., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases. Bioorganic & Medicinal Chemistry Letters, 26(4), 1157-1162. Link

Sources

Comparative

Comparative SAR &amp; Therapeutic Profiling of Imidazo[1,2-a]pyridine-3-carboxamides

[1][2] Executive Summary: The Privileged Scaffold The imidazo[1,2-a]pyridine-3-carboxamide scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to bind multiple dispara...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Privileged Scaffold

The imidazo[1,2-a]pyridine-3-carboxamide scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to bind multiple disparate biological targets with high affinity. Unlike classical quinolines or indoles, this fused bicyclic system offers a unique bridgehead nitrogen (N1) that serves as a critical hydrogen bond acceptor, while the C3-carboxamide moiety acts as a versatile vector for exploring chemical space.[1]

This guide objectively compares the performance of this scaffold against standard therapeutic alternatives in two high-value domains: Anti-Tuberculosis (targeting QcrB) and Anticancer (targeting PI3K/mTOR) .[1]

Comparative Physicochemical Profile

The imidazo[1,2-a]pyridine core offers superior solubility and metabolic stability profiles compared to traditional planar heterocycles.[1]

FeatureImidazo[1,2-a]pyridineQuinoline (Standard)Indole (Standard)Impact on Drug Design
H-Bond Acceptors 2 (N1, Amide O)1 (Ring N)0 (Ring N is donor)Enhanced target engagement via N1.[1]
Lipophilicity (cLogP) Moderate (Tunable)HighHighBetter oral bioavailability potential.[1]
Metabolic Liability C3 (blocked by amide)C2/C4 (Oxidation prone)C3 (Oxidation prone)C3-carboxamide blocks the primary metabolic soft spot.[1]
Synthetic Access 1-Step MCR (GBB)Multi-stepMulti-stepRapid library generation via Groebke-Blackburn-Bienaymé.[1]

Therapeutic Deep Dive: Anti-Tuberculosis (Q203/Telacebec Class)[3]

Mechanism of Action: QcrB Inhibition

Unlike Isoniazid (which targets cell wall synthesis), imidazo[1,2-a]pyridine-3-carboxamides like Q203 (Telacebec) target the respiratory chain of Mycobacterium tuberculosis (Mtb), specifically the cytochrome bc1 complex (QcrB).[1] This halts ATP synthesis, effective even against non-replicating persisters.[1]

QcrB_Pathway cluster_ETC M. tuberculosis Electron Transport Chain NADH NADH / Succinate MQ Menaquinone (MenQ) NADH->MQ e- transfer QcrB Cytochrome bc1 (QcrB) MQ->QcrB MenQH2 CytC Cytochrome c QcrB->CytC e- transfer Aa3 Cytochrome aa3 Oxidase CytC->Aa3 ATP ATP Synthase (Energy Production) Aa3->ATP H+ Gradient Drug Imidazo[1,2-a]pyridine (Q203/Telacebec) Drug->QcrB BLOCKS (Nanomolar Inhibition)

Figure 1: Mechanism of Action.[1] The scaffold inhibits QcrB, severing the electron transport chain required for ATP generation in Mtb.[1]

SAR Analysis: The "Telacebec" Template

To achieve potency superior to standard care, the SAR must be strictly controlled across three regions:

  • Region A (The Core): 2,6-disubstitution is critical.[1]

    • C2-Methyl:[1] Essential for conformational locking.[1]

    • C6-Chloro/Methyl:[1] Blocks metabolic oxidation and fills a hydrophobic pocket in QcrB.[1]

  • Region B (The Linker): The C3-carboxamide (–CONH–) is non-negotiable. It forms a crucial H-bond with Glu313 in the QcrB active site.[1]

  • Region C (The Tail): Lipophilic biaryl ethers are required to traverse the mycobacterial cell wall.[1]

Performance Comparison: In Vitro Potency (Mtb H37Rv)
CompoundScaffold ClassTargetMIC50 (μM)Status
Q203 (Telacebec) Imidazo[1,2-a]pyridineQcrB0.0004 Phase II
Pretomanid NitroimidazoleDdn/Cell Wall0.05FDA Approved
Bedaquiline DiarylquinolineATP Synthase0.03FDA Approved
Isoniazid HydrazineInhA0.40First-line

Insight: The imidazo-scaffold delivers potency 100x higher than Bedaquiline and Pretomanid, driven by the specific binding affinity of the C3-amide to the QcrB subunit.[1]

Therapeutic Deep Dive: Anticancer (Kinase Inhibition)[3]

Mechanism: PI3K/mTOR Pathway Blockade

In oncology, this scaffold functions as an ATP-competitive inhibitor.[1] The bridgehead nitrogen (N1) mimics the adenine ring of ATP, allowing it to dock into the hinge region of kinases like PI3Kα.[1]

PI3K_Pathway RTK Receptor Tyrosine Kinase (Growth Factor Binding) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP2 -> PIP3 PI3K->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT mTOR mTOR Complex AKT->mTOR Proliferation Tumor Growth & Survival mTOR->Proliferation Inhibitor 6-Substituted Imidazo[1,2-a]pyridine Inhibitor->PI3K Competitive Inhibition (ATP Pocket)

Figure 2: PI3K Signaling Cascade.[1] The scaffold acts as an ATP-mimetic, blocking PI3K phosphorylation and downstream tumor proliferation.[1]

SAR Optimization for Kinase Selectivity
  • C3-Position: Unlike TB (where an amide is needed), in kinase inhibitors, the C3 position often hosts an acyl or sulfonyl group to interact with the "gatekeeper" residue.[1]

  • C6-Position: Critical for selectivity.[1][2] Fusing a quinazoline or pyrimidine ring at C6 (via Suzuki coupling) significantly enhances potency against PI3Kα.[1]

Data Comparison: PI3Kα Inhibition (IC50)

  • Imidazo-Quinazoline Hybrid (Compound 13k): 1.94 nM[1][3][4]

  • Idelalisib (Standard): ~20 nM[1]

  • Sorafenib (Multi-kinase): >100 nM (for PI3K)[1]

Experimental Protocols

A. Synthesis: The Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is the gold standard for synthesizing this scaffold.[1] It is a one-pot, three-component reaction (3-CR) that is atom-economic and scalable.[1]

Protocol:

  • Reagents: 2-Aminopyridine (1.0 equiv), Aldehyde (1.0 equiv), Isocyanide (1.1 equiv).[1]

  • Catalyst: Scandium Triflate [Sc(OTf)3] (5 mol%) or Acetic Acid (20 mol%).[1]

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM).[1]

  • Condition: Stir at room temperature for 12-24h (or Microwave at 80°C for 20 min).

  • Work-up: Concentrate solvent, precipitate with ether, or purify via flash column chromatography (Hexane/EtOAc).

GBB_Synthesis Input1 2-Aminopyridine (Amine Source) Reaction GBB Reaction Cat: Sc(OTf)3 or AcOH Solvent: MeOH Input1->Reaction Input2 Aldehyde (R-CHO) Input2->Reaction Input3 Isocyanide (R-NC) Input3->Reaction Intermediate Schiff Base Formation Reaction->Intermediate Cyclization [4+1] Cycloaddition Intermediate->Cyclization Product Imidazo[1,2-a]pyridine-3-carboxamide (Scaffold) Cyclization->Product

Figure 3: Synthetic Workflow.[1] The GBB multicomponent reaction allows rapid assembly of the core scaffold from three simple starting materials.

B. Biological Assay: REMA (For Anti-TB Activity)

To verify the activity of synthesized derivatives against M. tuberculosis:

  • Culture: Grow Mtb H37Rv in 7H9 broth supplemented with OADC.

  • Plating: Dispense 100 µL of culture into 96-well plates containing serial dilutions of the imidazo-derivative.

  • Incubation: Incubate at 37°C for 5 days.

  • Development: Add 30 µL of 0.02% Resazurin (blue). Incubate for 24h.

  • Readout: A color change to pink indicates bacterial growth (reduction of resazurin to resorufin).[1] Blue indicates inhibition.[1] Determine MIC based on the lowest concentration preventing color change.

Strategic Recommendations

  • Solubility Management: The inherent planarity of the scaffold can lead to poor aqueous solubility (brick-dust properties).[1]

    • Solution: Introduce sp3-rich solubilizing tails (e.g., piperazine, morpholine) at the C3-amide terminus to lower LogP and improve DMPK properties.[1]

  • Metabolic Blocking: The C6 position is susceptible to CYP450 oxidation.[1]

    • Solution: Always substitute C6 with a halogen (F, Cl) or a small alkyl group to block metabolic clearance and extend half-life (t1/2).[1]

  • Safety Signal: Monitor for hERG inhibition. Some lipophilic imidazo[1,2-a]pyridines show cardiotoxicity.[1]

    • Solution: Maintain a TPSA > 70 Ų and avoid excessive lipophilicity (keep cLogP < 4.5).[1]

References

  • Pettit, S., et al. (2023).[1] "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Advances. Link

  • Kang, S., et al. (2014).[5][1] "Lead optimization of a novel series of imidazo[1,2-a]pyridine amides leading to a clinical candidate (Q203) as a multi- and extensively-drug-resistant anti-tuberculosis agent." Journal of Medicinal Chemistry. Link[1]

  • Li, X., et al. (2023).[1][3] "Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition." Molecules. Link

  • Groebke, K., et al. (1998).[1] "Synthesis of Imidazo[1,2-a]annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation." Synlett. Link

  • World Health Organization. (2023). "Global Tuberculosis Report: Pipeline of new medicines."[1] Link

Sources

Validation

Comparative Guide: Imidazo[1,2-a]pyridine vs. Imidazo[1,2-a]pyrimidine in Drug Discovery

Executive Summary In the landscape of nitrogen-fused heterocycles, the imidazo[1,2-a]pyridine and its bioisostere imidazo[1,2-a]pyrimidine represent two of the most versatile "privileged scaffolds" in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of nitrogen-fused heterocycles, the imidazo[1,2-a]pyridine and its bioisostere imidazo[1,2-a]pyrimidine represent two of the most versatile "privileged scaffolds" in medicinal chemistry.[1][2][3] While they share a gross structural topology, the insertion of a single nitrogen atom at position 8 (pyrimidine core) drastically alters the physicochemical landscape.

  • Imidazo[1,2-a]pyridine is the historical gold standard for GPCR ligands (specifically GABA-A), characterized by higher lipophilicity and electron-rich character at the C3 position.

  • Imidazo[1,2-a]pyrimidine has emerged as a superior scaffold for kinase inhibitors (PI3K, mTOR) due to improved aqueous solubility, reduced lipophilicity (LogP), and a distinct hydrogen bond acceptor profile that exploits specific kinase hinge regions.

This guide analyzes the trade-offs between these two scaffolds to assist in rational library design and lead optimization.

Physicochemical & Structural Analysis

The transition from a pyridine to a pyrimidine fused ring is not merely a "nitrogen scan" exercise; it fundamentally shifts the electronic distribution of the core.

Electronic Distribution and Reactivity

The imidazo[1,2-a]pyridine core is electron-rich. The bridgehead nitrogen donates electron density into the 5-membered ring, making the C3 position highly nucleophilic. This makes it susceptible to electrophilic aromatic substitution (e.g., formylation, halogenation) but also prone to oxidative metabolism.

The imidazo[1,2-a]pyrimidine core possesses an additional nitrogen at position 8. This nitrogen is electron-withdrawing (inductive effect), which:

  • Reduces the electron density of the ring system.

  • Lowers the pKa of the N1 nitrogen. While imidazo[1,2-a]pyridine has a pKa ~6.8 (partially ionized at physiological pH), the pyrimidine analog is significantly less basic (pKa ~4.5–5.0).

  • Decreases C3 nucleophilicity , potentially improving metabolic stability against oxidative attack at this position.

Solubility and Lipophilicity (LogP)

The extra nitrogen in the pyrimidine scaffold acts as an additional Hydrogen Bond Acceptor (HBA). This typically results in:

  • Lower cLogP: A reduction of approximately 0.5–1.0 log units compared to the pyridine analog.

  • Higher Aqueous Solubility: The reduced lipophilicity and lower pKa (leading to less lipophilic neutral species aggregation) often resolve the "brick dust" insolubility issues common in late-stage pyridine lead compounds.

Table 1: Comparative Physicochemical Profile

FeatureImidazo[1,2-a]pyridineImidazo[1,2-a]pyrimidineImpact on Drug Design
Core Structure 5-6 fused (1 N in 6-ring)5-6 fused (2 N in 6-ring)Pyrimidine is less lipophilic.
Basicity (N1) Moderate (pKa ~6.8)Low (pKa ~4.8)Pyrimidine has better passive permeability in non-acidic environments.
C3 Reactivity High (Nucleophilic)ModeratePyrimidine is more stable to oxidation.
H-Bond Acceptors 2 (N1, N4)3 (N1, N4, N8)Pyrimidine offers extra vector for kinase hinge binding.
Key Drug Class Anxiolytics (GABA-A)Kinase Inhibitors (mTOR/PI3K)Scaffold choice depends on target pocket polarity.

Synthetic Accessibility: The GBB Reaction

Both scaffolds are most efficiently synthesized via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[3] This is a one-pot condensation of an aldehyde, an isocyanide, and an amino-heterocycle.

The "Nitrogen Effect" on Synthesis
  • 2-Aminopyridine (for pyridine core): Highly reactive. The reaction proceeds rapidly with standard acid catalysts (acetic acid, Sc(OTf)3).

  • 2-Aminopyrimidine (for pyrimidine core): Less nucleophilic due to the electron-withdrawing effect of the second nitrogen. These reactions often require:

    • Stronger Lewis acid catalysts (e.g., InCl3, ZnCl2).

    • Higher temperatures or microwave irradiation.[3]

    • Longer reaction times.

Critical Note: When using 2-aminopyrimidine, regioselectivity is generally excellent (cyclization occurs at N1), but yield can suffer if the aldehyde component is sterically hindered.

Pharmacological Applications: Head-to-Head

GABA-A Receptor Ligands (CNS)
  • Imidazo[1,2-a]pyridine: This is the scaffold of Zolpidem (Ambien) . The lipophilicity allows excellent Blood-Brain Barrier (BBB) penetration. The specific electronics of the pyridine ring are essential for the hydrophobic pocket interactions in the benzodiazepine binding site.

  • Imidazo[1,2-a]pyrimidine: While active, these analogs often show altered selectivity profiles (e.g., ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    2/
    
    
    
    3 vs
    
    
    1 selectivity).[4] They are explored for non-sedating anxiolytics but have not displaced pyridines in this class.
Kinase Inhibitors (Oncology)
  • Imidazo[1,2-a]pyrimidine: This is the preferred scaffold for PI3K and mTOR inhibitors .

    • Mechanism:[1][3] The N1 and N8 nitrogens often form a critical bidentate H-bond interaction with the kinase hinge region (e.g., Valine or Methionine residues).

    • Solubility: Kinase inhibitors are often high molecular weight; the pyrimidine core offsets this by improving solubility.

  • Imidazo[1,2-a]pyridine: Used in Nek2 and Tubulin inhibitors, but often suffers from solubility issues when decorated with the hydrophobic tails required for kinase potency.

Experimental Protocols

Protocol A: General GBB Synthesis (Microwave Assisted)

This protocol is adaptable for both scaffolds, but optimized here for the less reactive pyrimidine.

Reagents:

  • 2-Aminopyrimidine (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Isocyanide (1.1 equiv)

  • Catalyst: Scandium Triflate [Sc(OTf)3] (5 mol%) or NH4Cl (10 mol%)

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • Mixing: In a 10 mL microwave vial, dissolve 2-aminopyrimidine (1.0 mmol) and the aldehyde (1.0 mmol) in TFE (3 mL). Stir for 5 minutes to allow imine formation pre-equilibrium.

  • Addition: Add the isocyanide (1.1 mmol) and the catalyst. Cap the vial.

  • Reaction: Irradiate at 100°C for 20 minutes (for pyridine analogs, 80°C for 10 mins is usually sufficient).

  • Work-up: Evaporate solvent under reduced pressure.

  • Purification: The residue is often pure enough for initial screening. If not, purify via Flash Column Chromatography (DCM:MeOH gradient 100:0 to 95:5).

    • Note: The pyrimidine products are more polar; ensure the column is flushed with higher polarity solvent if the product does not elute.

Protocol B: Comparative Microsomal Stability Assay

To determine metabolic liability of the C3 position and ring oxidation.

Materials:

  • Pooled Liver Microsomes (Human/Rat) - 20 mg/mL protein conc.

  • NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Test Compounds (1 µM final conc).

Procedure:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with Phosphate Buffer (pH 7.4) and Test Compound. Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At t = 0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Expectation: Imidazo[1,2-a]pyrimidines generally show longer

      
       if the primary metabolic route is ring oxidation.
      

Visualizations

Scaffold Selection Decision Tree

This diagram illustrates the logical flow for selecting the appropriate scaffold based on the biological target and ADME constraints.

ScaffoldSelection Start Target Identification TargetType Primary Target Class? Start->TargetType GPCR GPCR / Ion Channel (e.g., GABA-A) TargetType->GPCR CNS Targets Kinase Kinase / Enzyme (e.g., mTOR, PI3K) TargetType->Kinase Systemic Oncology BBBPerm BBB Permeability Required? GPCR->BBBPerm SolubilityCheck Is Solubility Limiting? Kinase->SolubilityCheck Pyridine Select Imidazo[1,2-a]pyridine (High Lipophilicity, C3 Reactive) SolubilityCheck->Pyridine No Pyrimidine Select Imidazo[1,2-a]pyrimidine (High Solubility, H-Bond Acceptor) SolubilityCheck->Pyrimidine Yes (Low LogP needed) BBBPerm->Pyridine Yes (High LogP needed) BBBPerm->Pyrimidine No (Peripheral target)

Figure 1: Decision matrix for scaffold selection based on target class and physicochemical requirements.

Synthetic Workflow (GBB Reaction)

A visualization of the multicomponent assembly showing the difference in reactivity.

GBBReaction Aldehyde Aldehyde (R-CHO) Imine Imine Formation (Reversible) Aldehyde->Imine Amine 2-Amino-heterocycle Amine->Imine Isonitrile Isocyanide (R'-NC) Cyclization [4+1] Cycloaddition (Irreversible) Imine->Cyclization + Isonitrile ProdPyridine Imidazo[1,2-a]pyridine (Yield: High) Cyclization->ProdPyridine If 2-Aminopyridine ProdPyrimidine Imidazo[1,2-a]pyrimidine (Yield: Mod-High) Cyclization->ProdPyrimidine If 2-Aminopyrimidine CatPyridine Cat: Sc(OTf)3 / AcOH (Fast) CatPyridine->ProdPyridine CatPyrimidine Cat: InCl3 / Microwave (Slower/Harder) CatPyrimidine->ProdPyrimidine

Figure 2: Comparative synthetic pathway via the Groebke-Blackburn-Bienaymé reaction.

References

  • Bagdi, A. K., et al. (2020). "Imidazo[1,2-a]pyridines: A review of the synthesis and biological applications." RSC Advances. Link

  • Uslu Kobak, R. Z., & Akkurt, B. (2022).[4] "Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021." Journal of the Turkish Chemical Society Section A. Link

  • Goel, R., et al. (2017). "Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents." Mini-Reviews in Medicinal Chemistry. Link

  • Rentería-Gómez, M. A., et al. (2024).[3] "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction." Chemical Proceedings. Link

  • Organic Chemistry Portal. "Synthesis of Imidazo[1,2-a]pyridines." Link

Sources

Comparative

Technical Assessment: In Vivo Efficacy of Novel Imidazo[1,2-a]pyridine PI3K/mTOR Dual Inhibitors

[1] Executive Summary & Mechanism of Action The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly for kinase inhibition. This guide evaluates the in vivo efficacy...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Mechanism of Action

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly for kinase inhibition. This guide evaluates the in vivo efficacy of a novel derivative, IMP-15a , designed as a dual inhibitor of PI3K (Phosphoinositide 3-kinase) and mTOR (mechanistic target of rapamycin) .[1]

Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of colorectal cancer (CRC). While first-generation dual inhibitors (e.g., Dactolisib/BEZ235) demonstrated potency, their clinical utility was limited by severe toxicity. IMP-15a distinguishes itself through an optimized structure-activity relationship (SAR) that maintains nanomolar potency while significantly improving the safety profile in murine models.

Signaling Pathway Intervention

The following diagram illustrates the specific intervention points of IMP-15a within the PI3K/Akt/mTOR signaling cascade, highlighting its dual blockade strategy to prevent feedback loop activation (a common resistance mechanism in mono-therapy).

PI3K_Pathway RTK RTK (Growth Factor Receptor) PI3K PI3K (Target 1) RTK->PI3K PIP3 PIP2 -> PIP3 PI3K->PIP3 AKT Akt (Protein Kinase B) PIP3->AKT TSC TSC1/2 AKT->TSC Inhibits mTORC1 mTORC1 (Target 2) TSC->mTORC1 Inhibits S6K S6K1 mTORC1->S6K Proliferation Tumor Proliferation & Survival S6K->Proliferation IMP IMP-15a (Imidazo[1,2-a]pyridine) IMP->PI3K IMP->mTORC1

Figure 1: Dual inhibition mechanism of IMP-15a targeting both PI3K and mTORC1 to suppress downstream tumor proliferation.[2]

Comparative Profile: IMP-15a vs. Alternatives

The following table contrasts the novel candidate against the established standard (Dactolisib) and a vehicle control.

FeatureIMP-15a (Novel Candidate) Dactolisib (Reference Standard) Vehicle Control
Scaffold Class Imidazo[1,2-a]pyridine derivativeImidazoquinoline derivativeCMC-Na / Tween 80
Primary Targets PI3K

, mTOR
PI3K (pan), mTORN/A
IC

(Enzymatic)
PI3K

: ~2 nM; mTOR: ~10 nM
PI3K

: ~4 nM; mTOR: ~2 nM
N/A
Oral Bioavailability Moderate to HighLow (Solubility issues)N/A
Toxicity Profile Low (No significant weight loss)High (GI toxicity, weight loss)Baseline
Tumor Growth Inhibition (TGI) ~65-70% (at 20 mg/kg)~75% (at 40 mg/kg)0%

Key Insight: While Dactolisib shows marginally higher raw potency, IMP-15a achieves comparable efficacy at a lower effective dose with a significantly wider therapeutic window, addressing the critical failure point of previous dual inhibitors.

In Vivo Experimental Design & Protocol

To validate the efficacy of IMP-15a, we utilize a HCT116 (human colorectal carcinoma) xenograft model. This cell line is selected for its PIK3CA mutation (H1047R), making it highly dependent on the PI3K pathway and an ideal model for this class of inhibitors.

Experimental Workflow

Workflow Step1 Cell Culture HCT116 Expansion Step2 Inoculation Subcutaneous (Flank) Step1->Step2 Step3 Tumor Staging Reach 100-150 mm³ Step2->Step3 Step4 Randomization (n=6-8/group) Step3->Step4 Step5 Treatment Phase 21 Days (QD, PO) Step4->Step5 Step6 Analysis TGI% & Histology Step5->Step6

Figure 2: Chronological workflow for the HCT116 xenograft efficacy study.

Detailed Protocol Steps

Step 1: Tumor Induction

  • Reagent: HCT116 cells (

    
     cells) suspended in 100 
    
    
    
    L PBS/Matrigel (1:1).
  • Subject: BALB/c nude mice (Female, 6-8 weeks).

  • Procedure: Subcutaneous injection into the right flank. Matrigel is critical here to ensure consistent tumor formation rates.

Step 2: Staging and Randomization

  • Trigger: When mean tumor volume (TV) reaches 100–150 mm³.

  • Formula:

    
    .
    
  • Action: Randomize mice into 3 groups (Vehicle, Reference, IMP-15a) to ensure equal baseline tumor burden. Crucial for statistical validity.

Step 3: Drug Administration

  • Vehicle: 0.5% Carboxymethylcellulose sodium (CMC-Na) with 0.1% Tween 80.

  • Dosing Regimen: Oral gavage (PO), once daily (QD) for 21 days.

  • Dosage: IMP-15a @ 20 mg/kg; Reference @ 40 mg/kg.

Step 4: Monitoring

  • Efficacy: Measure tumor dimensions every 3 days using digital calipers.

  • Safety: Weigh mice daily. A body weight loss of

    
     requires immediate euthanasia (humane endpoint).
    

Efficacy Data Analysis

The following data summarizes the performance of IMP-15a in reducing tumor burden compared to controls. Data is derived from representative studies of novel imidazo[1,2-a]pyridine derivatives (e.g., compound 15a) [1].

Tumor Volume Reduction (Day 21)
Treatment GroupMean Tumor Volume (mm³)TGI (%)*p-value (vs Vehicle)
Vehicle Control

--
Reference (40 mg/kg)

72%< 0.001
IMP-15a (20 mg/kg)

67%< 0.001

*TGI (Tumor Growth Inhibition) =



Safety Assessment (Body Weight)

One of the most significant advantages of the imidazo[1,2-a]pyridine derivative IMP-15a is its safety profile.

  • Reference Group: Exhibited a mean body weight loss of 12% by Day 14, indicating significant systemic toxicity (likely gastrointestinal).

  • IMP-15a Group: Maintained stable body weight (+2% gain), statistically indistinguishable from the Vehicle group.

References

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 2020.

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 2023.[3][4]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 2024.[5]

Sources

Safety & Regulatory Compliance

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